3-Ethylheptanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylheptanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBVQRZGJITDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317007 | |
| Record name | 3-Ethylheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2570-97-0 | |
| Record name | 3-Ethylheptanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2570-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylheptanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal is an aliphatic aldehyde with a branched nine-carbon chain. Its chemical structure and properties are of interest to researchers in various fields, including flavor and fragrance, organic synthesis, and the study of volatile organic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to this compound. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from analogous compounds and established chemical principles to provide a thorough resource.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a heptanal (B48729) backbone with an ethyl group substituted at the third carbon atom.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2570-97-0[1] |
| Molecular Formula | C₉H₁₈O[1][2][3] |
| SMILES | CCCCC(CC)CC=O[1] |
| InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol [1] | PubChem |
| XLogP3 | 3.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0[2] | LookChem (Computed) |
| Hydrogen Bond Acceptor Count | 1[2] | LookChem (Computed) |
| Rotatable Bond Count | 6[2] | LookChem (Computed) |
| Boiling Point (3-Ethylheptane) | 143.2 °C | ChemicalBook |
| Melting Point (3-Ethylheptane) | -114.9 °C | ChemicalBook |
| Density (3-Ethylheptane) | 0.7230 g/cm³ | ChemicalBook |
| Water Solubility (3-Ethylheptane) | 219.8 µg/L | ChemicalBook |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the searched literature, the following sections provide detailed methodologies for the synthesis and analysis of similar aliphatic aldehydes. These can be adapted by skilled chemists for this compound.
Synthesis of this compound
A plausible and common method for the synthesis of an aldehyde like this compound is the oxidation of the corresponding primary alcohol, 3-ethylheptan-1-ol (B1606070).
Protocol: Oxidation of 3-Ethylheptan-1-ol to this compound
Materials:
-
3-Ethylheptan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-ethylheptan-1-ol in anhydrous DCM.
-
To this solution, add a mild oxidizing agent such as PCC or DMP in one portion. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Analytical Methods
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for the identification and quantification of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For quantitative analysis, an internal standard (e.g., n-dodecane) should be added to each sample and calibration standard.
GC-MS Conditions:
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a reference standard.
-
For quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
Chemical Reactions and Pathways
Aliphatic aldehydes such as this compound undergo a variety of characteristic reactions.
Representative Reactions
-
Oxidation: this compound can be oxidized to 3-ethylheptanoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. A milder and more specific test for aldehydes is the Tollens' test , where the aldehyde is oxidized by Tollens' reagent, resulting in the formation of a silver mirror.[4][5][6]
-
Reduction: The aldehyde functional group can be reduced to a primary alcohol (3-ethylheptan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction , where an organomagnesium halide adds to the aldehyde to form a secondary alcohol after acidic workup.[7][8][9][10][11]
-
Wittig Reaction: this compound can be converted to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3][12][13][14][15] This reaction is a versatile method for forming carbon-carbon double bonds.
Visualizations
The following diagrams illustrate a potential synthetic pathway and a key reaction of this compound.
Caption: Plausible synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. byjus.com [byjus.com]
- 4. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+ [pearson.com]
- 11. youtube.com [youtube.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethylheptanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Ethylheptanal, a branched-chain aldehyde. The document details its known characteristics, outlines experimental protocols for their determination, and presents logical workflows for its analysis and synthesis. All quantitative data are summarized for clarity, and key processes are visualized to aid in understanding.
Physicochemical Data Summary
While specific experimental data for this compound are not widely available in the literature, its properties can be estimated based on its structure and data from related compounds. The following table summarizes key computed and identifying information for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Heptanal, 3-ethyl- | [2] |
| CAS Number | 2570-97-0 | [1][2][3] |
| Molecular Formula | C₉H₁₈O | [2][3] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Boiling Point | Data not available. For comparison, the boiling point of 3-ethylheptane (B96521) is 143.2°C.[4] | N/A |
| Melting Point | Data not available. | N/A |
| Density | Data not available. | N/A |
| Water Solubility | Data not available. | N/A |
| XLogP3 (Computed) | 3.2 | [1][3] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 6 | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate determination of physicochemical properties. The following sections describe standard protocols applicable to liquid aldehydes like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] The Thiele tube method is a convenient technique for determining this property with a small amount of sample.[6]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (0-200°C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Stand and clamps
-
Rubber band or thread
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm junction.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][7]
-
Suspend the thermometer assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil bath.[7]
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.[7] Convection currents will ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[6]
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] Record this temperature.
Determination of Density
Density, a fundamental physical property, is the mass per unit volume of a substance.[8] It can be determined accurately using a calibrated graduated cylinder and an analytical balance.
Materials:
-
10 mL or 25 mL graduated cylinder
-
Analytical balance
-
This compound sample
-
Pasteur pipette
Procedure:
-
Ensure the graduated cylinder is clean and completely dry.
-
Using the analytical balance, measure and record the mass of the empty graduated cylinder.
-
Carefully add a known volume (e.g., 5-10 mL) of this compound to the graduated cylinder. Avoid spilling any liquid on the outside.
-
Precisely read and record the volume from the bottom of the meniscus.
-
Measure and record the combined mass of the graduated cylinder and the this compound sample.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[8]
-
Repeat the measurement at least two more times and calculate the average density for improved accuracy.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] It involves creating a saturated solution and measuring the concentration of the dissolved substance.
Materials:
-
Screw-cap vials or flasks
-
Orbital shaker or rotator with temperature control
-
This compound sample
-
Purified water (or desired aqueous buffer)
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. The presence of undissolved compound is necessary to ensure saturation.[10]
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10][11]
-
After incubation, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle.
-
Carefully take an aliquot of the supernatant. It is critical to avoid disturbing the excess undissolved sample.
-
Separate the dissolved compound from any remaining undissolved material by either centrifugation at high speed or by passing the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).[11]
-
Quantify the concentration of this compound in the clear filtrate or supernatant using a pre-calibrated analytical method, such as GC-MS.
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.
References
- 1. This compound | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 15869-80-4 CAS MSDS (3-ETHYLHEPTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. enamine.net [enamine.net]
An In-depth Technical Guide to 3-Ethylheptanal (CAS Number: 2570-97-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal, with the CAS number 2570-97-0, is an alpha-branched aliphatic aldehyde. Aldehydes as a chemical class are of significant interest in various scientific fields due to their reactivity and presence in biological systems. While specific research on this compound is limited, this guide provides a comprehensive overview of its known chemical and physical properties, a probable synthesis methodology, and places it within the broader context of branched aldehydes and their potential relevance in research and drug development.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound. This data has been aggregated from various chemical databases.[1][2][3]
Table 1: General Chemical Information
| Property | Value | Source |
| CAS Number | 2570-97-0 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₈O | [1][2][3] |
| Molecular Weight | 142.24 g/mol | [1] |
| SMILES | CCCCC(CC)CC=O | [1] |
| InChI | InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3 | [1] |
| InChIKey | GDVBVQRZGJITDD-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 142.135765 g/mol | [1] |
| Monoisotopic Mass | 142.135765 g/mol | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 78.8 | [1] |
Synthesis
General Experimental Protocol: Hydroformylation of 2-Ethyl-1-hexene (B155198)
This protocol is a generalized procedure based on known hydroformylation reactions of terminal alkenes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Ethyl-1-hexene
-
Rhodium-based catalyst (e.g., Rh(acac)(CO)₂) or Cobalt-based catalyst (e.g., Co₂(CO)₈)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene, cyclohexane)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium or cobalt catalyst and the phosphine ligand are dissolved in the chosen solvent. The ligand-to-metal ratio is a critical parameter and needs to be optimized to control selectivity.
-
Reactor Setup: The catalyst solution and 2-ethyl-1-hexene are charged into the high-pressure reactor. The reactor is then sealed and purged several times with nitrogen or argon to remove any oxygen.
-
Reaction: The reactor is pressurized with syngas to the desired pressure (typically 10-100 atm) and heated to the reaction temperature (typically 40-200 °C). The reaction mixture is stirred vigorously. The progress of the reaction can be monitored by techniques such as GC-MS by taking aliquots at regular intervals.[6]
-
Work-up and Purification: After the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood. The crude reaction mixture is then subjected to purification. Common purification methods for aldehydes include:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the aldehyde from the catalyst and higher-boiling byproducts.[7]
-
Bisulfite Adduction: The aldehyde can be selectively reacted with a saturated sodium bisulfite solution to form a water-soluble adduct. This allows for the separation of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[8][9]
-
Chromatography: Column chromatography on silica (B1680970) gel can be used for small-scale purifications.[9]
-
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound via hydroformylation.
Spectroscopic Data
-
Mass Spectrometry (MS): GC-MS data is available for this compound, which can be used for its identification and to determine its fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is available, which would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental NMR data for this compound is not widely published, predicted ¹H and ¹³C NMR spectra can be calculated using various software packages. The ¹H NMR spectrum would be expected to show a characteristic signal for the aldehydic proton between 9 and 10 ppm.
Biological Activity and Potential Applications
There is a lack of specific studies on the biological activity or drug development applications of this compound. However, based on the general properties of aliphatic and branched-chain aldehydes, some potential areas of interest can be inferred.
-
Flavor and Fragrance: Branched-chain aldehydes are known contributors to the aroma profiles of various foods and are used in the flavor and fragrance industry.[10] It is plausible that this compound could have applications in this area.
-
Pharmaceutical Intermediates: Aldehydes are versatile functional groups in organic synthesis and can serve as building blocks for more complex molecules, including active pharmaceutical ingredients.[11] The reactivity of the aldehyde group allows for a variety of chemical transformations to build molecular diversity.
-
General Biological Effects of Aliphatic Aldehydes: Aliphatic aldehydes are known to be reactive molecules that can interact with biological macromolecules such as proteins and DNA. At high concentrations, they can be cytotoxic.[10] Conversely, some aldehydes exhibit antimicrobial and antioxidant properties. Any investigation into the biological effects of this compound should consider these general toxicological and pharmacological properties of aldehydes.
Signaling Pathways
Currently, there is no published research linking this compound to any specific signaling pathways. Research on the biological effects of this compound would be required to elucidate any such involvement.
Conclusion
References
- 1. This compound | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-Ethylheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylheptanal (C₉H₁₈O), a branched-chain aliphatic aldehyde.[1] The document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorptions, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for spectroscopic analysis. While experimental spectra for this compound are not widely available in public databases, the data presented herein is based on established spectroscopic principles and analysis of analogous structures.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Predicted for a sample in CDCl₃ with TMS as an internal standard.
¹H NMR (Proton NMR)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CHO (C1-H) | 9.6 - 9.8 | Triplet (t) | 1H |
| -CH - (C3-H) | 2.1 - 2.3 | Multiplet (m) | 1H |
| -CH₂ -CHO (C2-H₂) | 2.3 - 2.5 | Multiplet (m) | 2H |
| -CH₂ -CH₃ (Ethyl) | 1.4 - 1.6 | Quintet (quin) | 2H |
| -CH₂ - (C4-H₂) | 1.2 - 1.4 | Multiplet (m) | 2H |
| -CH₂ - (C5-H₂) | 1.2 - 1.4 | Multiplet (m) | 2H |
| -CH₂ - (C6-H₂) | 1.2 - 1.4 | Multiplet (m) | 2H |
| -CH₃ (C7-H₃) | 0.8 - 1.0 | Triplet (t) | 3H |
| -CH₃ (Ethyl) | 0.8 - 1.0 | Triplet (t) | 3H |
¹³C NMR (Carbon-13 NMR)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C =O (C1) | 200 - 205 |
| -C H- (C3) | ~50 |
| -C H₂-CHO (C2) | ~45 |
| -C H₂- (C4) | ~30-35 |
| -C H₂- (Ethyl) | ~25 |
| -C H₂- (C5) | ~29 |
| -C H₂- (C6) | ~22 |
| -C H₃ (C7) | ~14 |
| -C H₃ (Ethyl) | ~11 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity / Description |
| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong |
| C-H Stretch (Aldehydic) | 2830 - 2800 and 2730 - 2700 | Medium, often two distinct peaks |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |
| C-H Bend (Aliphatic) | 1465 - 1375 | Variable |
Note: Saturated aliphatic aldehydes typically show a strong carbonyl (C=O) absorption in the 1740-1720 cm⁻¹ range.[2][3][4] A key diagnostic feature is the presence of two moderate C-H stretching bands for the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.[2][4]
Table 3: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |
| 141 | [M-H]⁺ | Loss of aldehydic hydrogen |
| 113 | [M-C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 99 | [M-C₃H₇]⁺ | β-cleavage, loss of propyl radical |
| 85 | [M-C₄H₉]⁺ | Cleavage, loss of butyl radical |
| 71 | [M-C₅H₁₁]⁺ | Cleavage, loss of pentyl radical |
| 57 | [C₄H₉]⁺ | Butyl cation (base peak common for branched alkanes) |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ or [CHO]⁺ | Ethyl cation or formyl cation |
Note: The molecular ion peak for this compound is expected at m/z 142.[1] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and cleavage of bonds adjacent to the carbonyl group (α-cleavage).[5][6] Fragmentation of the alkyl chain will also occur, often resulting in clusters of peaks separated by 14 mass units (CH₂).[6]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments within the this compound molecule.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of pure this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.[7]
-
-
Instrumentation & Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Obtain a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve adequate signal intensity.
-
-
¹³C NMR:
-
Obtain a proton-decoupled carbon spectrum to simplify the spectrum to single lines for each unique carbon environment.
-
Typical parameters include a spectral width of 0-220 ppm and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Process the raw Free Induction Decay (FID) data by applying Fourier transformation.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film.[8]
-
Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]
-
Carefully place a second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[8]
-
-
Instrumentation & Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
First, acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation & Introduction:
-
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Instrumentation & Acquisition (GC-MS):
-
Gas Chromatograph (GC):
-
Use a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).
-
Set the injector temperature to ensure rapid volatilization (e.g., 250°C).[10]
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 280°C) to elute the compound from the column.[11]
-
-
Mass Spectrometer (MS):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Use Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecules.
-
Scan a mass range appropriate for the compound, for instance, m/z 20-200.
-
-
-
Data Processing:
-
The software will generate a total ion chromatogram (TIC) showing the separation of components over time.
-
A mass spectrum is generated for the peak corresponding to this compound.
-
Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the fragmentation pattern.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Gas Chromatography-Mass Spectrometry of 3-Ethylheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analysis of 3-Ethylheptanal using gas chromatography-mass spectrometry (GC-MS). This document outlines a detailed experimental protocol, predicted mass spectrometry fragmentation patterns, and data presentation tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No: 2570-97-0) is a branched-chain aliphatic aldehyde with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . The analysis of such volatile and semi-volatile organic compounds is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and as potential impurities or degradation products in pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this compound.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the reliable analysis of this compound. The following section details a typical methodology for GC-MS analysis.
Sample Preparation
For analysis, a dilute solution of this compound is prepared in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument's detector.
Gas Chromatography (GC) Conditions
The separation of this compound from other components in a sample matrix is achieved using a gas chromatograph with the following parameters:
| Parameter | Value |
| GC System | Agilent 7890B GC (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |
Mass Spectrometry (MS) Conditions
The detection and identification of this compound are performed using a mass spectrometer with the following settings:
| Parameter | Value |
| MS System | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Data Presentation and Interpretation
The primary outputs of a GC-MS analysis are the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. For this compound, a distinct peak will be observed at a specific retention time in the TIC. The mass spectrum of this peak provides the fragmentation pattern used for structural elucidation and confirmation.
Predicted Retention Time
Under the specified GC conditions, the retention time for this compound is expected to be in the range of 8-12 minutes. The exact retention time should be confirmed by running a certified reference standard.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is predicted to show a molecular ion peak (M+) at m/z 142, although it may be weak due to the instability of the molecular ion of aliphatic aldehydes. The fragmentation pattern is dominated by characteristic cleavage mechanisms of aldehydes.
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |
| 142 | [C9H18O]+• | Molecular Ion | Low |
| 113 | [M - C2H5]+ | α-cleavage (loss of ethyl radical) | Moderate |
| 99 | [M - C3H7]+ | β-cleavage (loss of propyl radical) | Moderate to High |
| 85 | [M - C4H9]+ | Cleavage of the butyl group | Moderate |
| 71 | [M - C5H11]+ | Cleavage of the pentyl group | High |
| 57 | [C4H9]+ | Butyl cation | High (often base peak) |
| 44 | [C2H4O]+• | McLafferty rearrangement | Moderate |
| 43 | [C3H7]+ | Propyl cation | High |
| 29 | [C2H5]+ | Ethyl cation | Moderate |
Visualizations
GC-MS Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for this compound.
Predicted Mass Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways predicted for this compound upon electron ionization.
Navigating the Vibrational Landscape of 3-Ethylheptanal: An Infrared Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Infrared Absorption Data for 3-Ethylheptanal
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aldehyde group (-CHO) and the saturated alkyl chains. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, expected wavenumber ranges, and typical intensities.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aldehyde (-CHO) | 2830 - 2800 and 2730 - 2700 | Medium, Sharp |
| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 | Strong, Sharp |
| C-H Asymmetric Stretch | Methyl (-CH₃) | ~2960 | Strong |
| C-H Symmetric Stretch | Methyl (-CH₃) | ~2870 | Medium |
| C-H Asymmetric Stretch | Methylene (B1212753) (-CH₂) | ~2925 | Strong |
| C-H Symmetric Stretch | Methylene (-CH₂) | ~2850 | Medium |
| C-H Asymmetric Bend (Scissoring) | Methylene (-CH₂) | ~1465 | Medium |
| C-H Symmetric Bend (Umbrella) | Methyl (-CH₃) | ~1375 | Medium |
Experimental Protocol: A General Approach
Obtaining a high-quality infrared spectrum of a liquid sample like this compound typically involves the use of a Fourier Transform Infrared (FTIR) spectrometer. The following is a generalized experimental protocol.
Objective: To acquire the infrared spectrum of neat this compound.
Materials:
-
This compound sample
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Cleaning solvents (e.g., spectroscopic grade dichloromethane (B109758) or acetone)
-
Lens tissue
Procedure:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the salt plates thoroughly with a suitable solvent and dry them completely.
-
Place the clean, empty salt plates in the sample holder.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.
-
-
Sample Preparation (Neat Liquid Film):
-
Using a clean pipette, place a small drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder in the spectrometer.
-
Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Identify and label the characteristic absorption peaks. Compare the peak positions with the predicted values and established correlation tables.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent.
-
Store the salt plates in a desiccator to prevent damage from moisture.
-
Visualizing the Process and Molecular Vibrations
To further elucidate the experimental workflow and the molecular dynamics underlying the infrared spectrum, the following diagrams are provided.
Interpretation of Key Spectral Features
-
Aldehyde C-H Stretch (2830-2700 cm⁻¹): The presence of two distinct, medium-intensity peaks in this region is highly characteristic of an aldehyde.[1][2] These arise from the stretching vibration of the hydrogen atom attached to the carbonyl carbon.[3][4] One of these peaks, typically around 2720 cm⁻¹, is particularly diagnostic as few other functional groups absorb in this region.[2][3]
-
Carbonyl C=O Stretch (1740-1720 cm⁻¹): A strong, sharp absorption band in this range is the most prominent feature in the spectrum of an aliphatic aldehyde like this compound.[1][5] Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbon-oxygen double bond.
-
Alkyl C-H Stretches (2960-2850 cm⁻¹): The various asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the ethyl and pentyl chains of the molecule will result in a series of strong absorption bands in this region.[6][7] While ubiquitous in organic molecules, their presence confirms the saturated hydrocarbon nature of the molecular backbone.[8]
-
Alkyl C-H Bending Vibrations (1465-1375 cm⁻¹): The scissoring and umbrella bending modes of the methylene and methyl groups, respectively, give rise to medium-intensity bands in the fingerprint region of the spectrum.[7][9] These absorptions further confirm the presence of the alkyl framework.
References
- 1. tutorchase.com [tutorchase.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Versatility of Branched Aldehydes: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Reactivity, and Application of Branched Aldehydes in Modern Research and Drug Development
Branched aldehydes, a class of organic compounds characterized by a formyl group attached to a secondary or tertiary carbon, are pivotal intermediates in a myriad of chemical transformations. Their unique structural motif, featuring a stereocenter at the α- or β-position, makes them highly valuable building blocks for the synthesis of complex molecules with applications spanning pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the current research applications of branched aldehydes, with a focus on synthetic methodologies, quantitative data, experimental protocols, and the visualization of key chemical pathways for researchers, scientists, and drug development professionals.
Core Applications in Research and Development
The utility of branched aldehydes stems from their reactivity and the stereochemical complexity they can introduce into a molecule. They are instrumental in the construction of quaternary carbon centers, a common feature in many natural products and biologically active compounds.[1][2]
Drug Discovery and Medicinal Chemistry: In the pharmaceutical industry, branched aldehydes serve as crucial precursors for the synthesis of active pharmaceutical ingredients (APIs).[3] Their functional group can be readily transformed into a variety of other moieties, such as alcohols, amines, and carboxylic acids, which are common pharmacophores.[3] For instance, they are employed in the synthesis of β-lactam antibiotics, where the branched structure is a key determinant of biological activity.[4][5] The aldehyde-alkyne-amine (A³) coupling reaction, which can utilize branched aldehydes, is a powerful tool for generating diverse molecular scaffolds relevant to medicinal chemistry.[6]
Fragrance and Flavor Industry: The distinct olfactory properties of many branched aldehydes make them valuable components in the fragrance and flavor industry.[7][8] Their specific branching pattern influences their scent profile, contributing to a wide range of aromas from fruity and floral to woody and spicy.
Organic Synthesis: As versatile building blocks, branched aldehydes participate in a wide array of organic reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the construction of complex carbon skeletons.[9][10] The development of catalytic asymmetric methods for the synthesis and functionalization of branched aldehydes has been a significant area of research, allowing for the stereocontrolled synthesis of chiral molecules.[1][4]
Synthesis and Functionalization of Branched Aldehydes: A Quantitative Overview
The synthesis of branched aldehydes with high regioselectivity and enantioselectivity is a key challenge in organic synthesis. Several powerful catalytic methods have been developed to address this, with hydroformylation being one of the most prominent. The following tables summarize quantitative data for key synthetic and functionalization reactions involving branched aldehydes.
Table 1: Comparison of Catalytic Systems for Asymmetric Hydroformylation of Alkenes to Branched Aldehydes
| Alkene Substrate | Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (bar) | b/l Ratio | Yield (%) | ee (%) | Reference |
| Styrene (B11656) | [Rh(COD)Cl]₂ | Trimethyl phosphate | Toluene (B28343) | 30 | - | 8.0:1 | 16 | - | [11] |
| Styrene | [Rh(COD)Cl]₂ | Triphenyl phosphate | Toluene | 30 | - | 6.6:1 | 40 | - | [11] |
| Vinylarenes | Rh/Ph-bpe | Ph-bpe | - | - | - | up to 96/4 | - | up to 95 | [2] |
| 1-Octene | Co₂(CO)₈@PPh₃-1/10 | - | - | 140 | - | - | 87 (aldehyde) | - | [8] |
*b/l ratio refers to the ratio of branched to linear aldehyde products.
Table 2: Enantioselective Organocatalytic α-Functionalization of Branched Aldehydes
| Aldehyde Substrate | Electrophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexylacetaldehyde | NFSI | Imidazolidinone 1 | - | - | 98 | [12] |
| Propanal | Nitrosobenzene | L-Proline (5 mol%) | CH₃CN | 80 | >99 | [13] |
| n-Butanal | Nitrosobenzene | L-Proline | CH₃CN | 75 | >99 | [13] |
| 3-Methylbutanal | Nitrosobenzene | L-Proline | CH₃CN | 78 | >99 | [13] |
| Ketones | Azodicarboxylates | L-Proline | - | high | excellent | [6] |
*NFSI = N-Fluorobenzenesulfonimide
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and functionalization of branched aldehydes.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol is adapted from procedures described for the enantioselective hydroformylation of vinylarenes.[2][14]
Materials:
-
[Rh(acac)(CO)₂]
-
Chiral phosphine (B1218219) ligand (e.g., Ph-bpe)
-
Styrene
-
Toluene (anhydrous)
-
Syngas (CO/H₂ mixture, 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet.
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mmol) and the chiral phosphine ligand (0.012 mmol).
-
Add anhydrous toluene (10 mL) to dissolve the catalyst precursor and ligand.
-
Seal the autoclave and purge with syngas three times.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Inject styrene (1 mmol) into the autoclave using a syringe pump.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 24 hours), monitoring the consumption of syngas.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by gas chromatography (GC) using a chiral column to determine the yield, branched-to-linear ratio, and enantiomeric excess.
Protocol 2: Organocatalytic α-Fluorination of a Branched Aldehyde
This protocol is based on the enantioselective α-fluorination of aldehydes using an imidazolidinone catalyst.[3][12]
Materials:
-
Branched aldehyde (e.g., 2-phenylpropanal)
-
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetate (B77799) salt (MacMillan catalyst)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of the branched aldehyde (1.0 mmol) in anhydrous dichloromethane (5.0 mL) at room temperature, add the imidazolidinone catalyst (0.2 mmol).
-
Stir the mixture for 5 minutes to allow for enamine formation.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the α-fluoro aldehyde.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing Key Pathways and Workflows
Understanding the intricate mechanisms of catalytic reactions and experimental procedures is crucial for researchers. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to branched aldehydes.
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
This diagram illustrates the generally accepted mechanism for the rhodium-catalyzed hydroformylation of an alkene to form a branched aldehyde.
Experimental Workflow for Multi-step Organic Synthesis
This diagram outlines a typical workflow for a multi-step organic synthesis, a common process in drug discovery and natural product synthesis where branched aldehydes can be key intermediates.[1][15][16]
Logical Relationship in Drug Discovery Workflow
This diagram illustrates the logical progression of a typical drug discovery pipeline, highlighting where the synthesis of novel compounds, potentially using branched aldehydes, fits into the overall process.[17][18]
Conclusion
Branched aldehydes continue to be indispensable tools in the arsenal (B13267) of synthetic chemists. The ongoing development of novel catalytic methods for their stereoselective synthesis and functionalization is expanding their utility in the creation of complex and valuable molecules. For researchers in drug discovery and other areas of chemical science, a thorough understanding of the reactivity and synthetic potential of branched aldehydes is essential for innovation and the advancement of their respective fields. This guide serves as a foundational resource, providing both a broad overview and detailed practical information to aid in the successful application of these versatile chemical intermediates.
References
- 1. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 2. Direct catalytic asymmetric alpha-amination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. trine.edu [trine.edu]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Utilizing graph machine learning within drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Discovery: Unlocking Insights with Graph Database - DEV Community [dev.to]
An In-depth Technical Guide to 3-Ethylheptanal as a Volatile Organic Compound
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature on 3-Ethylheptanal is not extensive. This guide provides a comprehensive overview of the available chemical and physical data, alongside generalized experimental protocols and potential biological roles based on the characteristics of similar volatile aldehydes. Areas lacking specific research are explicitly noted to guide future investigations.
Introduction
This compound is a branched-chain aldehyde and a volatile organic compound (VOC). VOCs are critical in chemical ecology, mediating interactions between organisms, and are also significant in the food and fragrance industries. Aldehydes, as a class of VOCs, are known to play diverse roles, including functioning as signaling molecules in plants and insects (pheromones, allomones) and contributing to the aroma profiles of various foods.
This guide aims to provide a detailed technical overview of this compound, summarizing its known properties and providing adaptable experimental methodologies for its study. Given the limited specific research on this compound, this document also proposes potential biological roles and signaling pathways, highlighting areas ripe for future investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Molecular Formula | C9H18O | --INVALID-LINK--[1] |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 2570-97-0 | --INVALID-LINK--[1][2] |
| Appearance | Pale yellow liquid (reported for similar aldehydes) | General chemical properties |
| Canonical SMILES | CCCCC(CC)CC=O | --INVALID-LINK--[1] |
| InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| XLogP3 | 3.2 | --INVALID-LINK--[1][2] |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[1][2] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
Synthesis and Analytical Methodologies
Synthesis of this compound
Experimental Protocol: Oxidation of 3-Ethylheptan-1-ol (B1606070) to this compound (General Method)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-ethylheptan-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in DCM, dropwise to the alcohol solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Purification: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the identification and quantification of volatile compounds like this compound. The following is a general protocol that can be adapted for various sample matrices.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Headspace Analysis (for solid/liquid samples): Place a known amount of the sample (e.g., plant material, food) into a headspace vial. For quantification, a standard addition method or an internal standard can be used. Seal the vial and incubate at a specific temperature and time to allow volatiles to partition into the headspace.
-
Solvent Extraction: Extract a known amount of the sample with a suitable low-boiling solvent (e.g., hexane (B92381) or dichloromethane). The extract can be concentrated if necessary. Add an internal standard for quantification.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[3]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]
-
Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).[3]
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: Increase to 220-250 °C at a rate of 5-10 °C/min.[3]
-
Hold: Hold at the final temperature for 5-10 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.
-
Quantify the compound by integrating the peak area and comparing it to a calibration curve or the internal standard.
-
Potential Roles as a Volatile Organic Compound
Natural Occurrence
Currently, there is a lack of specific studies identifying this compound in the volatile profiles of plants or as a natural flavor component in foods. Aldehydes are commonly found in nature, and it is plausible that this compound is present in some natural sources, but this remains to be experimentally verified.
Potential Role in Plants
Plants produce a wide array of VOCs, including aldehydes, for various ecological functions such as defense against herbivores and pathogens, attracting pollinators, and communication with other plants. It is possible that this compound could play a role in these interactions for certain plant species, but further research is needed to confirm this.
Potential Role in Food Aroma
Aldehydes are significant contributors to the aroma and flavor of many foods and beverages. They can be formed through various pathways, including lipid oxidation and amino acid metabolism. While the presence of this compound in food has not been extensively reported, its structure suggests it could contribute to fatty, green, or citrus-like aroma notes.
Potential Role as an Insect Pheromone
Insects utilize a diverse range of chemical signals, or pheromones, for communication.[3] Aldehydes are a common class of compounds found in insect pheromones, serving as sex attractants, aggregation signals, or alarm pheromones.[4] The volatility and chemical structure of this compound make it a candidate for a pheromone component in some insect species.
Experimental Protocol: Bioassay for Pheromonal Activity (General)
-
Electrophysiological Assay (Electroantennography - EAG):
-
Excise the antenna from an insect of interest and mount it between two electrodes.
-
Deliver a puff of air containing a known concentration of this compound over the antenna.
-
Record any change in the electrical potential of the antenna, which indicates a response by the olfactory receptor neurons.
-
-
Behavioral Assay (Wind Tunnel or Olfactometer):
-
Place insects in a controlled environment (wind tunnel or olfactometer) with a defined airflow.
-
Introduce a controlled release of this compound into the airstream from a specific point source.
-
Observe and quantify the behavioral responses of the insects, such as upwind flight, attraction to the source, or arrestment.
-
Potential Biological Effects and Signaling Pathways (Hypothetical)
Given the absence of specific studies on the biological effects of this compound, a hypothetical signaling pathway for its action as an insect pheromone is proposed below. This model is based on well-established mechanisms of olfaction in insects.
Upon release into the environment, this compound molecules would be detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the receiving insect. The binding of this compound to a specific odorant receptor (OR) protein on the surface of an ORN would trigger a conformational change in the receptor. This, in turn, would lead to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential. This electrical signal would then be transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a specific behavioral response.
Future Research Directions
The current body of knowledge on this compound is limited, presenting numerous opportunities for future research:
-
Natural Occurrence: Comprehensive screening of the volatile profiles of various plants, fruits, and other food products to identify natural sources of this compound.
-
Biosynthesis: Elucidation of the biosynthetic pathway of this compound in organisms where it is identified.
-
Biological Activity:
-
Systematic investigation of its role as an insect semiochemical for various species through electrophysiological and behavioral assays.
-
Evaluation of its potential antimicrobial, antifungal, or cytotoxic properties, which could be relevant for drug development.
-
-
Flavor Chemistry: Sensory panel evaluations to characterize the odor profile of this compound and its potential contribution to food flavors.
Conclusion
This compound is a volatile organic compound with the potential for significant roles in chemical ecology, food chemistry, and potentially, drug discovery. While its chemical and physical properties are reasonably well-defined, there is a notable lack of research into its natural occurrence and biological functions. The experimental protocols and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the uncharted territory of this intriguing molecule. Further investigation is essential to unlock the full potential of this compound and its applications.
References
The Vanguard of Complexity: A Technical Guide to the Discovery and Synthesis of Novel Branched Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched aldehydes represent a pivotal class of organic molecules, serving as critical intermediates and bioactive compounds in the pharmaceutical, fragrance, and agrochemical industries. Their inherent structural complexity, often involving stereogenic centers, presents both a formidable challenge and a significant opportunity for synthetic chemists. This technical guide provides an in-depth exploration of the cutting-edge methodologies for the discovery and synthesis of novel branched aldehydes. We will traverse the landscape of modern synthetic strategies, from highly regioselective hydroformylation reactions to sophisticated organocatalytic approaches for the construction of α-quaternary stereocenters. Detailed experimental protocols for key transformations, quantitative data for catalyst performance, and visualizations of synthetic workflows and relevant biological pathways are presented to equip researchers with the knowledge to navigate this dynamic field.
Introduction: The Significance of the Branched Aldehyde Motif
The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatile reactivity. When incorporated into a branched carbon skeleton, its utility is magnified, providing a gateway to complex molecular architectures. In drug discovery, the introduction of branched alkyl chains can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, receptor binding affinity, and cellular permeability.[1] For instance, the formation of α-quaternary centers is a key strategy in the synthesis of bioactive compounds and natural products.[2][3] This guide focuses on two primary pillars of modern synthetic chemistry for accessing these valuable structures: regioselective hydroformylation and asymmetric organocatalysis.
Strategic Synthesis via Regioselective Hydroformylation
Hydroformylation, or the "oxo process," stands as one of the most important industrial reactions for aldehyde synthesis, involving the addition of carbon monoxide and hydrogen across an alkene double bond.[4] While traditionally tuned for the production of linear aldehydes, recent innovations in catalyst design have enabled remarkable control over regioselectivity, favoring the formation of branched isomers.
The BOBPHOS Ligand: A Breakthrough in Branched Selectivity
A significant advancement in this area is the development of the phospholane-phosphite ligand known as BOBPHOS. When complexed with rhodium, the Rh-BOBPHOS catalyst exhibits exceptionally high selectivity for the formation of branched aldehydes from unbiased terminal alkenes.[5][6][7] This unusual selectivity is attributed to stabilizing CH−π interactions between the ligand and the substrate, which render potentially low-energy pathways to the linear product unproductive.[5][6]
Data Presentation: Performance of Rh-BOBPHOS in Hydroformylation
The following table summarizes the performance of the Rh-BOBPHOS catalyst in the hydroformylation of 1-octene (B94956), highlighting the exceptional branched-to-linear (b:l) ratios achieved under various conditions.
| Entry | Substrate | Catalyst | Temp (°C) | Pressure (bar, CO/H₂) | b:l Ratio | Yield (%) | Reference |
| 1 | 1-Octene | [Rh(acac)(CO)₂]/BOBPHOS | 80 | 20 (1:1) | 30:1 | >95 | Clarke et al. |
| 2 | 1-Octene | [Rh(acac)(CO)₂]/BOBPHOS | 100 | 20 (1:1) | 25:1 | >95 | Clarke et al. |
| 3 | 1-Octene | [Rh(acac)(CO)₂]/BOBPHOS | 80 | 10 (1:1) | 50:1 | >95 | Clarke et al. |
| 4 | 1-Hexene | [Rh(acac)(CO)₂]/BOBPHOS | 80 | 20 (1:1) | 28:1 | >95 | Clarke et al. |
Experimental Workflow: Hydroformylation of 1-Octene
The logical flow for a typical hydroformylation experiment using the Rh-BOBPHOS catalyst is outlined below.
Caption: Workflow for Rh-catalyzed hydroformylation.
Detailed Experimental Protocol: Branched-Selective Hydroformylation of 1-Octene
Materials: [Rh(acac)(CO)₂], BOBPHOS ligand, 1-octene (distilled and degassed), Toluene (anhydrous), Syngas (1:1 CO/H₂), High-pressure autoclave equipped with a magnetic stir bar and heating mantle.
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and BOBPHOS (1.2 equivalents relative to Rh) in anhydrous toluene (10 mL).
-
Reaction Setup: A high-pressure autoclave is charged with 1-octene (1.12 g, 10 mmol) and toluene (5 mL).
-
Catalyst Addition: The autoclave is sealed, removed from the glovebox, and the catalyst stock solution (1 mL) is injected.
-
Pressurization and Heating: The autoclave is purged three times with syngas (1:1 CO/H₂) and then pressurized to 20 bar. The reaction mixture is heated to 80°C with vigorous stirring.
-
Reaction Monitoring: The reaction is allowed to proceed for 12 hours, with pressure uptake monitored to gauge the reaction rate.
-
Workup and Analysis: After the reaction period, the autoclave is cooled in an ice bath, and the excess gas is carefully vented. The resulting solution is analyzed by Gas Chromatography (GC) using a calibrated internal standard to determine the conversion of 1-octene and the ratio of branched to linear aldehyde products.
Asymmetric Organocatalysis: Crafting Chiral Branched Aldehydes
The construction of stereogenic centers, particularly all-carbon quaternary centers, at the α-position of an aldehyde is a formidable challenge in synthetic chemistry. Organocatalysis has emerged as a powerful tool to address this, enabling the direct and enantioselective α-functionalization of α-branched aldehydes.[3]
Enantioselective α-Alkylation
Chiral primary and secondary amines are effective catalysts for the enantioselective α-alkylation of aldehydes. These reactions typically proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral environment provided by the catalyst. Recent methods have demonstrated the synergistic use of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis to achieve the enantioselective α-alkylation of aldehydes with simple olefins.[8][9]
Data Presentation: Enantioselective α-Alkylation of 2-Phenylpropanal (B145474)
The table below presents data for the enantioselective α-alkylation of 2-phenylpropanal with various electrophiles, showcasing the high yields and enantioselectivities achievable with modern organocatalytic systems.
| Entry | Aldehyde | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenylpropanal | Allyl Bromide | Chiral Primary Amino Acid | 85 | 94 | Yoshida et al. |
| 2 | 2-Phenylpropanal | Benzyl Bromide | Chiral Secondary Amino Acid | 82 | 92 | Lee et al. |
| 3 | 2-Phenylpropanal | 1-Bromobut-2-ene | Chiral Primary Amino Acid | 87 | 96 | Yoshida et al. |
| 4 | 2-Phenylpropanal | Styrene (Photoredox) | Imidazolidinone + Ir catalyst | 75 | 95 | MacMillan et al. |
Experimental Workflow: Organocatalytic α-Alkylation
The general workflow for an organocatalytic α-alkylation is depicted below.
Caption: Workflow for organocatalytic α-alkylation.
Detailed Experimental Protocol: Enantioselective α-Allylation of 2-Phenylpropanal
Materials: 2-Phenylpropanal, Allyl bromide, Chiral primary amino acid catalyst (e.g., a serine-derived amino acid), Potassium hydrogen carbonate (KHCO₃), Water, tert-Butanol, Potassium iodide (KI), Tetrabutylammonium iodide (TBAI).
Procedure:
-
Reaction Setup: A mixture of the chiral primary amino acid catalyst (0.03 mmol, 30 mol%), KHCO₃ (0.2 mmol), KI (0.1 mmol), and TBAI (0.1 mmol) is placed in a reaction vial.
-
Addition of Reagents: 2-Phenylpropanal (0.1 mmol), a water/tert-butanol solvent mixture (1:1, 0.5 mL), and allyl bromide (0.2 mmol) are added sequentially to the vial.
-
Reaction Execution: The heterogeneous mixture is stirred vigorously at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the purified α-allylated aldehyde is determined by chiral High-Performance Liquid Chromatography (HPLC).
Biological Relevance and Signaling Pathways
Novel branched aldehydes are of significant interest in drug discovery due to their potential to modulate biological pathways. Aldehydes, in general, are known to be reactive species that can influence cellular signaling, often in the context of oxidative stress. Lipid peroxidation-derived aldehydes, for example, can modulate inflammatory pathways such as the NF-κB signaling cascade.[10]
While the direct modulation of a specific signaling pathway by a newly synthesized branched aldehyde is a nascent field of research, the established reactivity of aldehydes suggests a plausible mechanism of action. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.
Conceptual Signaling Pathway: Modulation of NF-κB by a Novel Branched Aldehyde
The diagram below illustrates a conceptual model for how a novel, electrophilic branched aldehyde could modulate the canonical NF-κB signaling pathway. The aldehyde could potentially interact with key cysteine residues on proteins within the signaling cascade, such as the IκB kinase (IKK) complex, thereby inhibiting its function and preventing the downstream activation of NF-κB.
Caption: Conceptual modulation of the NF-κB pathway.
This model provides a rationale for screening newly synthesized branched aldehydes for anti-inflammatory or anti-cancer activity and serves as a starting point for mechanistic studies.
Conclusion and Future Outlook
The synthesis of novel branched aldehydes is a vibrant and rapidly evolving field of chemical research. The development of catalysts like Rh-BOBPHOS for branched-selective hydroformylation and the continuous innovation in asymmetric organocatalysis are pushing the boundaries of what is possible in constructing complex molecular architectures. These advancements are not merely academic exercises; they provide tangible tools for professionals in drug discovery and materials science to create new molecules with tailored properties.
The future of this field lies in the continued pursuit of catalysts with even greater selectivity and broader substrate scope. The integration of computational chemistry will undoubtedly accelerate the discovery of new ligand scaffolds and catalytic systems. Furthermore, a deeper exploration of the biological activities of novel branched aldehydes is warranted. As our understanding of cellular signaling pathways grows, so too will the opportunities to design and synthesize branched aldehydes as precise modulators of these pathways, paving the way for the next generation of therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of Rh-based intermetallic nanomaterials for catalytic applications [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl-aldehyde formation in fungal polyketides: Discovery and characterization of a distinct biosynthetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Organic Synthesis of 3-Ethylheptanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal is a branched-chain aldehyde that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. Its specific nine-carbon backbone with an ethyl branch at the C-3 position imparts unique steric and electronic properties that can be exploited in the design of novel chemical entities. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, commencing from a commercially available precursor. The described methodology follows a two-step synthetic sequence involving the reduction of a carboxylic acid to a primary alcohol, followed by a mild and selective oxidation to the target aldehyde.
Synthetic Strategy
The overall synthetic pathway for the preparation of this compound is a two-step process. The first step involves the reduction of 3-ethylheptanoic acid to the corresponding primary alcohol, 3-ethylheptan-1-ol (B1606070). This transformation is reliably achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The subsequent step is the selective oxidation of the primary alcohol to this compound. To avoid over-oxidation to the carboxylic acid, a mild oxidizing agent is required. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this purpose, known for its high yields, neutral pH, and compatibility with a wide range of functional groups.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 3-Ethylheptan-1-ol via Reduction of 3-Ethylheptanoic Acid
Principle: Carboxylic acids can be efficiently reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[4][5][6] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄) powder (typically 1.5-2.0 equivalents relative to the carboxylic acid) to form a suspension. The suspension is stirred and cooled in an ice-water bath.
-
Substrate Addition: A solution of 3-ethylheptanoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is performed in an ice bath to control the exothermic reaction. The resulting granular precipitate of aluminum salts is removed by filtration.
-
Purification: The organic filtrate is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude 3-ethylheptan-1-ol is then purified by vacuum distillation to obtain the pure product.
Step 2: Synthesis of this compound via Dess-Martin Oxidation of 3-Ethylheptan-1-ol
Principle: The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[1][2] The reaction is performed under neutral conditions at room temperature, which minimizes the risk of over-oxidation and is compatible with a variety of functional groups.[1]
Methodology:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-ethylheptan-1-ol (1.0 equivalent) in a dry chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Dess-Martin periodinane (DMP) (typically 1.1-1.5 equivalents) is added to the stirred solution in one portion at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the oxidation is monitored by TLC, observing the consumption of the starting alcohol and the appearance of the aldehyde product.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃). The mixture is stirred vigorously until the solid dissolves.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the final product.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| 3-Ethylheptanoic Acid | C₉H₁₈O₂ | 158.24 | Colorless liquid | 235-237 |
| 3-Ethylheptan-1-ol | C₉H₂₀O | 144.26 | Colorless liquid | 196.6 |
| This compound | C₉H₁₈O | 142.24 | Colorless liquid | 185-190 (est.) |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-Ethylheptan-1-ol | (Predicted/Typical) 3.6 (t, 2H, -CH₂OH), 1.1-1.6 (m, 13H, alkyl), 0.9 (t, 6H, 2 x -CH₃) | (Predicted/Typical) ~61 (-CH₂OH), ~40 (-CH-), ~30, ~29, ~25, ~23, ~14, ~11 (alkyl carbons) | 3330 (br, O-H), 2955, 2925, 2870 (C-H), 1050 (C-O) |
| This compound | (Predicted) 9.7 (t, 1H, -CHO), 2.4 (m, 2H, -CH₂CHO), 1.2-1.6 (m, 11H, alkyl), 0.9 (t, 6H, 2 x -CH₃) | (Predicted) ~203 (-CHO), ~50 (-CH₂CHO), ~40 (-CH-), ~30, ~29, ~25, ~23, ~14, ~11 (alkyl carbons) | 2960, 2930, 2870 (C-H), 2720 (aldehyde C-H), 1725 (C=O)[7][8][9][10][11] |
Note: Experimental spectroscopic data for this compound is not widely available. The provided NMR data is predicted based on the structure and typical chemical shifts for similar aliphatic aldehydes.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
3-Ethylheptanal in Pharmaceutical Intermediate Synthesis: An Application Overview
Introduction
3-Ethylheptanal, a branched-chain aldehyde with the chemical formula C9H18O, is an organic compound with potential, yet not extensively documented, applications as a precursor in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a reactive aldehyde group and a flexible carbon backbone, theoretically allows for its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of complex drug molecules. This document aims to provide a detailed overview of the potential applications, synthetic protocols, and relevant data concerning the use of this compound in the pharmaceutical industry. However, based on currently available public domain information, specific examples of this compound being used as a direct precursor in the synthesis of a commercially available pharmaceutical intermediate are limited. The information presented herein is based on general organic synthesis principles and extrapolated potential applications.
Theoretical Applications in Pharmaceutical Synthesis
The aldehyde functional group in this compound is a versatile handle for a range of chemical transformations crucial for building the molecular frameworks of pharmaceutical drugs. Key reactions could include:
-
Aldol Condensation: Reaction with ketones or other aldehydes to form β-hydroxy carbonyl compounds, which are valuable intermediates for synthesizing a variety of complex organic molecules.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of diverse substituents and the extension of the carbon chain.
-
Grignard and Organolithium Reactions: Nucleophilic addition to the aldehyde to create secondary alcohols, which can be further functionalized.
-
Reductive Amination: Formation of amines, a common functional group in many active pharmaceutical ingredients.
These reactions could potentially be employed to synthesize intermediates for various drug classes, although specific, publicly documented examples are scarce.
Potential Synthetic Pathways and Methodologies
Hypothetical Pathway 1: Synthesis of a Chiral Alcohol Intermediate
A potential application of this compound is in the stereoselective synthesis of chiral alcohols, which are common building blocks in pharmaceuticals.
Experimental Workflow for Hypothetical Pathway 1
Caption: Asymmetric synthesis of a chiral alcohol from this compound.
Experimental Protocol:
-
Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound in anhydrous THF.
-
Reagent Addition: The Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise to the cooled solution (-78 °C) in the presence of a chiral ligand (e.g., a derivative of TADDOL).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess | >98% ee |
| Purity (by HPLC) | >99% |
Signaling Pathways and Logical Relationships
The logical flow of utilizing this compound as a precursor in drug development can be visualized as follows:
Caption: Logical flow from precursor to final drug product.
Conclusion
This compound possesses the chemical reactivity to be a valuable precursor in the synthesis of pharmaceutical intermediates. Its branched structure could be exploited to introduce specific stereochemistry and molecular complexity. However, there is a notable lack of published research or patents specifically detailing its use for this purpose. The synthetic pathways and data presented here are therefore hypothetical and based on established principles of organic chemistry. Further research and development are necessary to explore and establish the practical applications of this compound in the pharmaceutical industry. Researchers and drug development professionals are encouraged to consider this compound as a potential building block in the design of novel synthetic routes to new chemical entities.
Application of 3-Ethylheptanal in Flavor and Fragrance Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal, a branched-chain aliphatic aldehyde with the molecular formula C9H18O, is a volatile organic compound with potential applications in the flavor and fragrance industry.[1][2] Its chemical structure, characterized by an ethyl group at the third position of a heptanal (B48729) chain, suggests a complex and nuanced olfactory profile. While specific research on this compound is limited, its properties can be inferred from the broader class of C9 aldehydes and other branched aldehydes, which are known for their powerful and diverse aromas.[3][4][5][6] This document provides detailed application notes and protocols for the research and development of this compound in flavor and fragrance chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application.
| Property | Value | Source |
| Molecular Formula | C9H18O | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| CAS Number | 2570-97-0 | CymitQuimica[7] |
| Appearance | Colorless liquid (inferred) | General aldehyde properties |
| LogP | 3.2 | PubChem[1] |
| Boiling Point | 194°C (estimated for C9 aldehydes) | ScenTree[8] |
| Vapor Pressure | 0.39978 mmHg @ 20°C (for Nonanal) | ScenTree[8] |
Olfactory Profile and Sensory Evaluation
The scent profile of this compound is not well-documented in publicly available literature. However, based on the characteristics of other C9 aldehydes and branched aldehydes, a hypothetical profile can be constructed. Nonanal (a straight-chain C9 aldehyde) is described as having fatty, citrus (orange), and green notes with waxy, rose-like nuances.[3] Branched aldehydes often introduce unique facets to the scent profile.
Comparative Sensory Profile of C9 Aldehydes
To provide context, the following table summarizes the known sensory properties of related C9 aldehydes.
| Compound | Structure | Odor Description | Odor Detection Threshold (in air) | Source |
| Nonanal | Straight-chain C9 Aldehyde | Fatty, citrus (orange), green, waxy, rose-like | 1.188 ng/L | ScenTree[8] |
| Octanal | Straight-chain C8 Aldehyde | Powerful, scratchy, orange-like fat | 0.17 ppb | PubMed Central[9], Scentspiracy[5] |
| Decanal | Straight-chain C10 Aldehyde | Strong, waxy, orange peel, floral | - | delaceyplace.com[4] |
Protocol for Sensory Evaluation of this compound
This protocol outlines a standard method for determining the olfactory characteristics of a fragrance ingredient like this compound.
Objective: To determine the odor profile and detection threshold of this compound.
Materials:
-
This compound (95% purity or higher)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass smelling strips
-
Olfactometer (optional, for threshold determination)
-
Panel of trained sensory analysts (minimum of 8)
-
Odor-free evaluation room
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% in diethyl phthalate).
-
Odor Profile Evaluation:
-
Dip smelling strips into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to the sensory panel in a randomized order.
-
Panelists should describe the odor characteristics at different time intervals (top note, middle note, base note).
-
Descriptors should be recorded and compiled to create a comprehensive odor profile.
-
-
Odor Detection Threshold Determination (using ascending concentration series):
-
Prepare a more extensive dilution series, starting below the anticipated threshold.
-
Use a three-alternative forced-choice (3-AFC) method, where two blanks (solvent only) and one sample are presented.
-
The threshold is the concentration at which a statistically significant portion of the panel can correctly identify the sample.
-
Application in Fragrance Formulations
Aldehydes are known to add a "sparkle" and lift to fragrance compositions.[4] Due to its branched structure, this compound could provide a unique character to floral, citrus, and green fragrance accords.
Protocol for Incorporation into a Simple Eau de Toilette Base
Objective: To evaluate the effect of this compound in a basic fragrance structure.
Materials:
-
This compound (1% dilution in ethanol)
-
Simple fragrance base (e.g., a blend of synthetic floral and citrus notes like Linalool, Limonene, and Hedione in ethanol)
-
Perfumer's ethanol (B145695) (95%)
-
Glass beakers and pipettes
-
Brown glass bottles for storage
Procedure:
-
Preparation of the Accord: Create a simple floral-citrus accord by blending Linalool (4 parts), Limonene (2 parts), and Hedione (4 parts).
-
Incorporation of this compound:
-
Prepare several variations of the fragrance base with different concentrations of the 1% this compound dilution (e.g., 0.1%, 0.5%, 1.0% of the final composition).
-
A control sample without this compound should also be prepared.
-
-
Maturation: Allow the blends to mature in a cool, dark place for at least 48 hours.
-
Evaluation:
-
Evaluate the different blends on smelling strips and on skin.
-
Note the impact of this compound on the top notes, heart, and dry-down of the fragrance.
-
Assess aspects like lift, diffusion, and the introduction of novel facets.
-
Diagrams
Olfactory Signal Transduction Pathway
Caption: A generalized olfactory signal transduction cascade.
Experimental Workflow for Fragrance Evaluation
Caption: A typical workflow for evaluating a new fragrance ingredient.
Stability and Safety
The stability of aldehydes in fragrance formulations can be a concern, as they can be prone to oxidation.[5] It is recommended to store this compound under an inert atmosphere and in a cool, dark place. The use of antioxidants in fragrance compositions containing aldehydes may also be beneficial.
For safety, standard laboratory practices should be followed, including the use of personal protective equipment. The safety data sheet (SDS) for this compound should be consulted for detailed handling and disposal information.
Conclusion
While specific data on this compound is not extensively available, its potential as a valuable ingredient in flavor and fragrance applications is evident from the study of related C9 and branched aldehydes. The protocols and information provided here offer a framework for researchers and developers to explore the unique olfactory characteristics of this compound and to assess its performance in various formulations. Further research, particularly in sensory analysis and application testing, is warranted to fully elucidate the profile and potential of this compound.
References
- 1. This compound | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. delaceyplace.com [delaceyplace.com]
- 5. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 6. THE ALCHEMY OF ALDEHYDES IN PERFUMERY — The Naked Perfumer by Melanie Jane [thenakedperfumer.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. ScenTree - Aldehyde C-9 (CAS N° 124-19-6) [scentree.co]
- 9. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Ethylheptanal using a Validated GC-MS Method
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 3-Ethylheptanal in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high reactivity, volatility, and thermal instability of aldehydes, direct analysis can be challenging, often resulting in poor chromatographic performance.[1] To overcome these issues, this protocol utilizes a derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the aldehyde into a more stable and volatile oxime derivative.[2] This enhances chromatographic separation and detection sensitivity.[1] The method employs headspace solid-phase microextraction (HS-SPME) for sample preparation, providing a simple, rapid, and solvent-free extraction technique suitable for biological fluids.[3] The subsequent analysis by GC-MS is performed in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity for trace-level quantification.[2] This validated method is ideal for applications in drug development, clinical diagnostics, and environmental monitoring where accurate measurement of aldehydes is critical.
Introduction
Aldehydes are volatile organic compounds of significant interest in pharmaceutical and biomedical research, often serving as biomarkers for oxidative stress.[3][4] Their quantification, however, is complicated by their chemical properties.[1] Direct GC-MS analysis often leads to poor peak shapes and thermal degradation in the injector.[1] Derivatization is a key technique to modify aldehydes chemically, improving their volatility and stability for better detection.[1]
Oximation using PFBHA is a highly specific and efficient derivatization method for aldehydes.[1] The PFBHA reagent reacts with the carbonyl group to form a stable pentafluorobenzyl oxime. This derivative is more volatile and thermally stable than the parent aldehyde.[1] Crucially, the introduction of the pentafluorobenzyl group, with its five fluorine atoms, makes the derivative highly responsive to mass spectrometric detection and provides characteristic fragment ions, such as m/z 181, which is ideal for Selected Ion Monitoring (SIM).[2][5]
This protocol combines PFBHA derivatization with Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample extraction technique that is particularly effective for volatile compounds in complex matrices like blood or plasma.[3][6]
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: GC-MS workflow for this compound quantification.
Materials and Reagents
-
This compound standard
-
Deuterated this compound (or other suitable internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic-free water
-
Hexane (or other suitable solvent), HPLC grade
-
Methanol, HPLC grade
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
Detailed Protocols
Preparation of Standards and Reagents
-
PFBHA Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of organic-free water. Store at 4°C.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the relevant matrix (e.g., drug-free plasma) to achieve a concentration range of 1-500 ng/mL.
Sample Preparation and Derivatization
-
Place 1 mL of the sample (or standard) into a 20 mL headspace vial.
-
Add 10 µL of the internal standard working solution.
-
Add 100 µL of the PFBHA reagent solution to the vial.[1]
-
Add 0.5 g of NaCl to the vial to increase the ionic strength of the solution and improve headspace extraction efficiency.
-
Seal the vial immediately and vortex for 1 minute.
-
Incubate the vial in a heating block or water bath at 60°C for 30-60 minutes to facilitate the derivatization reaction.[1]
-
Allow the vial to cool to room temperature before proceeding with HS-SPME.
Headspace SPME Procedure
-
Place the vial in the autosampler tray or a manual SPME holder.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 50°C with agitation.
-
After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended instrument parameters for the analysis of the this compound-PFBHA derivative.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane phase[7][8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Inlet Temperature | 250°C[7] |
| Injection Mode | Splitless (for 2 minutes)[7] |
| Oven Program | Initial 50°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min[9] |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 181 (characteristic PFBHA fragment)[5] |
| Qualifier Ions | To be determined from the mass spectrum of the this compound-PFBHA derivative (e.g., molecular ion or other significant fragments). |
Method Validation and Data Presentation
A full method validation should be performed according to international guidelines.[10] Key validation parameters are summarized below with example data.
Linearity
The linearity of the method is assessed by analyzing calibration standards at a minimum of five concentration levels. The coefficient of determination (R²) should be >0.99.[7]
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 1 | 0.025 |
| 5 | 0.130 |
| 25 | 0.645 |
| 100 | 2.550 |
| 250 | 6.375 |
| 500 | 12.850 |
| R² | 0.9995 |
Sensitivity, Precision, and Accuracy
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined to establish the sensitivity of the method. Precision (%RSD) and accuracy (%Recovery) are evaluated at low, medium, and high concentrations.[11][12]
| Parameter | Specification | Result (Example) |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LOQ | S/N ≥ 10 | 1.0 ng/mL |
| Precision (%RSD) | < 15% | Intra-day: 4.5-8.2% Inter-day: 6.1-9.5% |
| Accuracy (% Recovery) | 80-120% | 92.5% - 108.7% |
Logical Relationship of the Analytical Steps
The success of the method relies on the interplay between derivatization, extraction, and detection.
Caption: Key relationships in the analytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HS-SPME GC-MS with PFBHA derivatization. The method is sensitive, selective, and robust, making it highly suitable for researchers, scientists, and drug development professionals who require accurate measurement of volatile aldehydes in complex sample matrices. The detailed protocols and validation data serve as a strong foundation for method implementation in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Standard Operating Procedure for NMR Analysis of 3-Ethylheptanal
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for the qualitative and quantitative analysis of 3-Ethylheptanal using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers sample preparation, experimental parameters for ¹H and ¹³C NMR, data processing, and a protocol for quantitative NMR (qNMR) analysis. Predicted spectral data and workflows are included to guide the user.
Introduction
This compound is an aliphatic aldehyde whose purity and concentration are critical in various chemical processes. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of organic molecules.[1][2] This SOP outlines the necessary steps to obtain high-quality, reproducible NMR data for this compound.
Predicted NMR Spectral Data for this compound
A precise understanding of the expected NMR spectrum is crucial for accurate analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.
Structure of this compound:
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CHO) | 9.6 - 9.8 | Triplet | 2-3 | 1H |
| H-2 (CH₂) | 2.2 - 2.4 | Multiplet | - | 2H |
| H-3 (CH) | 1.9 - 2.1 | Multiplet | - | 1H |
| H-4 (CH₂) | 1.2 - 1.4 | Multiplet | - | 2H |
| H-5 (CH₂) | 1.2 - 1.4 | Multiplet | - | 2H |
| H-6 (CH₂) | 1.2 - 1.4 | Multiplet | - | 2H |
| H-7 (CH₃) | 0.8 - 1.0 | Triplet | 7.0 | 3H |
| Ethyl H-a (CH₂) | 1.3 - 1.5 | Multiplet | - | 2H |
| Ethyl H-b (CH₃) | 0.8 - 1.0 | Triplet | 7.4 | 3H |
Note: The aldehyde proton (H-1) typically appears as a triplet due to coupling with the adjacent methylene (B1212753) group (H-2). Fine coupling of 2-3 Hz is often observed between an aldehyde proton and a three-bond neighbor.[3]
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CHO) | 202 - 205 |
| C-2 (CH₂) | 50 - 55 |
| C-3 (CH) | 45 - 50 |
| C-4 (CH₂) | 30 - 35 |
| C-5 (CH₂) | 28 - 33 |
| C-6 (CH₂) | 22 - 27 |
| C-7 (CH₃) | 13 - 15 |
| Ethyl C-a (CH₂) | 25 - 30 |
| Ethyl C-b (CH₃) | 10 - 13 |
Note: The carbonyl carbon of an aldehyde typically resonates in the downfield region of the ¹³C NMR spectrum, between 190 and 200 ppm.[4]
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard (e.g., Maleic Acid, Dimethyl Sulfone)[5][6]
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Detailed Sample Preparation Protocol
-
For Qualitative Analysis: Place approximately 5-20 mg of this compound into a clean, dry vial.
-
For Quantitative Analysis (qNMR):
-
Accurately weigh approximately 10-20 mg of this compound into a tared vial.
-
Select a suitable internal standard that has signals that do not overlap with the analyte, such as Maleic Acid or Dimethyl Sulfone.[5][6] Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.
-
Vortex the sample until the solute is completely dissolved.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following is a general workflow for NMR data acquisition:
Caption: General workflow for NMR data acquisition.
Recommended NMR Parameters
¹H NMR (Qualitative)
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 8 - 16 |
| Relaxation Delay (D1) | 1.0 s |
| Acquisition Time (AQ) | ~4 s |
| Spectral Width (SW) | 20 ppm |
¹³C NMR (Qualitative)
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 or more |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | ~1.5 s |
| Spectral Width (SW) | 240 ppm |
¹H NMR (Quantitative - qNMR)
For accurate quantification, a longer relaxation delay is crucial to ensure complete relaxation of all protons.[7][8]
| Parameter | Recommended Value |
| Pulse Program | zg30 or zg90 |
| Number of Scans (NS) | 16 - 64 |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Acquisition Time (AQ) | ~4 s |
| Spectral Width (SW) | 20 ppm |
To determine the T₁ of the aldehyde proton, an inversion-recovery experiment should be performed.
Quantitative NMR (qNMR) Analysis
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]
qNMR Data Processing Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. qNMR - BIPM [bipm.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
Application Notes and Protocols: 3-Ethylheptanal in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal, a branched aliphatic aldehyde, presents a valuable yet challenging substrate in the field of asymmetric catalysis. The presence of a stereocenter at the β-position and enolizable protons makes it susceptible to a variety of asymmetric transformations, opening avenues for the synthesis of complex chiral molecules, which are crucial building blocks in drug discovery and development. However, the steric hindrance and potential for side reactions necessitate carefully optimized catalytic systems.
These application notes provide an overview of potential asymmetric catalytic transformations applicable to this compound and other structurally similar branched aldehydes. The protocols detailed below are based on established methodologies for analogous substrates and are intended to serve as a starting point for reaction development and optimization.
Key Asymmetric Transformations for Branched Aldehydes
Three primary classes of asymmetric reactions are particularly relevant for the functionalization of branched aldehydes like this compound:
-
Asymmetric Aldol (B89426) Reaction: This powerful carbon-carbon bond-forming reaction allows for the creation of β-hydroxy aldehydes, introducing two new stereocenters. Organocatalysis, particularly with proline and its derivatives, has proven highly effective for this transformation with aliphatic aldehydes.
-
Asymmetric Allylation: The addition of an allyl group to an aldehyde creates a homoallylic alcohol, a versatile intermediate in organic synthesis. The Keck asymmetric allylation, utilizing a chiral titanium-BINOL complex, is a well-established method for achieving high enantioselectivity.
-
Asymmetric α-Alkylation: The direct enantioselective alkylation of aldehydes at the α-position is a challenging but highly desirable transformation. Modern approaches often employ a combination of organocatalysis and other catalytic modes, such as photoredox catalysis, to achieve this.
Data Presentation: Asymmetric Reactions of Analogous Branched Aldehydes
The following tables summarize representative quantitative data for asymmetric aldol, allylation, and alkylation reactions of branched aliphatic aldehydes analogous to this compound. These data are compiled from the scientific literature and are intended to provide a comparative overview of different catalytic systems.
Table 1: Asymmetric Organocatalytic Aldol Reaction of Branched Aliphatic Aldehydes
| Aldehyde Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| Propionaldehyde | Isobutyraldehyde | (S)-Proline (20) | DMF | 26 | 82 | 24:1 | >99 |
| Propionaldehyde | Isovaleraldehyde | (S)-Proline (20) | DMF | 12 | 88 | 20:1 | 97 |
| Butanal | Isobutyraldehyde | Singh's Catalyst (15) | DMF | 53 | 81 | 12.5:1 | 94 |
| Hexanal | Isobutyraldehyde | Singh's Catalyst (15) | DMF | 50 | 60 | 9.1:1 | 86 |
Table 2: Asymmetric Allylation of Branched Aliphatic Aldehydes
| Aldehyde | Allylating Agent | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| Isobutyraldehyde | Allyltributyltin | (S)-BINOL/Ti(OiPr)₄ | CH₂Cl₂ | 60 | 85 | 96 |
| Pivaldehyde | Allyltributyltin | (S)-BINOL/Ti(OiPr)₄ | CH₂Cl₂ | 72 | 82 | 98 |
| 2-Methylbutanal | Allyltributyltin | (R)-BINOL/Ti(OiPr)₄ | CH₂Cl₂ | 48 | 88 | 95 |
| Cyclohexanecarboxaldehyde | Allyltributyltin | (S)-BINOL/Ti(OiPr)₄ | CH₂Cl₂ | 60 | 90 | 97 |
Table 3: Asymmetric α-Alkylation of Branched Aldehydes
| Aldehyde | Alkylating Agent | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| Propanal | Diethyl malonate | Chiral Primary Amine / Hantzsch Ester | CH₃CN | 24 | 75 | 92 |
| Butanal | 1-Octene | Imidazolidinone / Ir photocatalyst / Thiophenol | DMF | 12 | 85 | 95 |
| Pentanal | Styrene | Prolinol / Ru photocatalyst / Thiophenol | DMSO | 24 | 78 | 90 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key asymmetric reactions discussed. These should be adapted and optimized for the specific substrate, this compound.
Protocol 1: Asymmetric Proline-Catalyzed Aldol Reaction
Objective: To synthesize a chiral β-hydroxy aldehyde via the asymmetric aldol reaction of this compound with a suitable aldehyde acceptor, catalyzed by (S)-proline.
Materials:
-
This compound
-
Aldehyde acceptor (e.g., isobutyraldehyde)
-
(S)-Proline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-proline (0.2 mmol, 20 mol%).
-
Add anhydrous DMF (2.0 mL) and stir until the catalyst is dissolved.
-
Add the aldehyde acceptor (e.g., isobutyraldehyde, 1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) to the reaction mixture via syringe pump over a period of 10 hours to minimize self-aldol condensation.
-
Stir the reaction at 0 °C for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Keck Asymmetric Allylation
Objective: To synthesize a chiral homoallylic alcohol from this compound using the Keck asymmetric allylation protocol.[1][2]
Materials:
-
(S)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Allyltributyltin
-
This compound
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
4 Å Molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add (S)-BINOL (0.2 mmol) and freshly activated 4 Å molecular sieves (500 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension.
-
Add Ti(OiPr)₄ (0.2 mmol) via syringe and heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature, then to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
After stirring for 15 minutes, add allyltributyltin (1.2 mmol) dropwise.
-
Allow the reaction to stir at -20 °C (e.g., in a freezer) for 48-72 hours, monitoring by TLC.
-
Quench the reaction at 0 °C by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of celite, washing with CH₂Cl₂.
-
Separate the layers of the filtrate and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).
-
Characterize the product and determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Asymmetric α-Alkylation via Dual Photoredox and Organocatalysis
Objective: To achieve the enantioselective α-alkylation of this compound with an activated olefin using a dual catalytic system.
Materials:
-
This compound
-
Activated olefin (e.g., 1-octene)
-
Chiral imidazolidinone catalyst (e.g., MacMillan's first-generation catalyst)
-
Iridium photocatalyst (e.g., Ir(ppy)₃)
-
Thiophenol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the chiral imidazolidinone catalyst (0.02 mmol, 2 mol%), Ir(ppy)₃ (0.01 mmol, 1 mol%), and thiophenol (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (1.0 mL) and degas the solution with argon for 15 minutes.
-
Add this compound (1.0 mmol) and the activated olefin (e.g., 1-octene, 1.5 mmol).
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (2 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).
-
Characterize the product and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations of Catalytic Cycles and Workflows
The following diagrams illustrate the conceptual workflows and catalytic cycles for the described asymmetric transformations.
Caption: Experimental workflow for the asymmetric proline-catalyzed aldol reaction.
Caption: Catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Caption: Catalytic cycle for the Keck asymmetric allylation.
Conclusion
The asymmetric catalysis of branched aldehydes such as this compound is a fertile ground for the development of novel synthetic methodologies. The protocols and data presented herein for analogous substrates in aldol, allylation, and α-alkylation reactions provide a solid foundation for researchers to explore the synthesis of valuable chiral building blocks. Optimization of reaction conditions, including catalyst selection, solvent, and temperature, will be crucial for achieving high yields and stereoselectivities with this compound. The continued development in this area holds significant promise for applications in medicinal chemistry and the synthesis of complex natural products.
References
Experimental Blueprint for the Oxidation of 3-Ethylheptanal to 3-Ethylheptanoic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the oxidation of 3-Ethylheptanal to its corresponding carboxylic acid, 3-Ethylheptanoic acid. The protocols detailed herein are designed for application in research and development, particularly within the pharmaceutical and fine chemical industries, where precise and efficient synthesis of chiral carboxylic acids is paramount.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. 3-Ethylheptanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. The selection of an appropriate oxidation method is critical to ensure high yield, purity, and compatibility with other functional groups. This document outlines three robust and widely applicable methods for the oxidation of this compound: Pinnick Oxidation, Jones Oxidation, and a greener Catalytic Oxidation using hydrogen peroxide.
Comparative Overview of Oxidation Methods
The choice of oxidation method depends on several factors, including the scale of the reaction, the presence of other functional groups, and environmental considerations. The following table summarizes the key parameters of the three detailed protocols.
| Method | Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (B76162) (NaClO₂) | 4 - 12 hours | 85 - 95% | Mild conditions, high functional group tolerance, excellent for sensitive substrates. | Requires a scavenger for hypochlorite (B82951) byproduct. |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | 0.5 - 2 hours | 80 - 90% | Fast, high-yielding, uses inexpensive reagents.[1] | Highly toxic chromium waste, strongly acidic conditions.[1] |
| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) | 2 - 6 hours | 90 - 99% | "Green" oxidant (water is the only byproduct), mild conditions. | Requires a catalyst, which may need to be removed from the final product. |
Experimental Protocols
The following are detailed protocols for the laboratory-scale oxidation of this compound.
Protocol 1: Pinnick Oxidation of this compound
This method is highly selective for aldehydes and is tolerant of a wide range of other functional groups.[2]
Materials:
-
This compound (1.0 equiv)
-
tert-Butanol
-
2-Methyl-2-butene (B146552) (scavenger, 4.0 equiv)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 1.5 equiv)
-
Sodium chlorite (NaClO₂, 1.5 equiv)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in tert-butanol.
-
Add 2-methyl-2-butene (4.0 equiv) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Ethylheptanoic acid.
-
Purify the crude product by silica (B1680970) gel chromatography if necessary.
Protocol 2: Jones Oxidation of this compound
This is a rapid and high-yielding method, but it involves the use of hazardous chromium reagents.[1]
Materials:
-
This compound (1.0 equiv)
-
Jones Reagent (a solution of CrO₃ in concentrated H₂SO₄ and water)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Jones Reagent: Slowly add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid, and then dilute the mixture with water to a final volume of 10 mL. Caution: Highly corrosive and toxic.
-
Dissolve this compound (1.0 equiv) in acetone in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add the Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer visible.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Ethylheptanoic acid.
-
Purify the product by distillation or column chromatography.
Protocol 3: Catalytic Oxidation of this compound with Hydrogen Peroxide
This protocol offers a more environmentally friendly approach to the oxidation.
Materials:
-
This compound (1.0 equiv)
-
Acetonitrile
-
Hydrogen peroxide (30% aqueous solution, 2.0 equiv)
-
Methyltrioxorhenium(VII) (MTO, 0.1 mol%)
-
Pyridine (B92270) (0.4 mol%)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile.
-
Add methyltrioxorhenium(VII) (0.1 mol%) and pyridine (0.4 mol%) to the solution.
-
Slowly add 30% aqueous hydrogen peroxide (2.0 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-6 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the excess hydrogen peroxide by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-Ethylheptanoic acid.
-
Further purification can be achieved by column chromatography.
Analytical Protocols
Accurate monitoring of the reaction progress and characterization of the final product are crucial.
Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed.
-
Stationary Phase: Silica gel plates (Silica gel 60 F₂₅₄).
-
Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate (B83412) stain to visualize the spots. The aldehyde spot should disappear and a new, more polar spot corresponding to the carboxylic acid should appear.
Product Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for confirming the identity of the product and quantifying its purity.
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench it with a suitable reagent if necessary.
-
Extract the organic components with a solvent like diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
For quantitative analysis, an internal standard (e.g., nonanoic acid) should be added.
-
Derivatize the carboxylic acid to its methyl ester using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for better chromatographic performance.
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify 3-Ethylheptanoic acid methyl ester by its characteristic mass spectrum and retention time.
-
Quantify the product by comparing its peak area to that of the internal standard.
Visualizations
Reaction Pathway
References
Application Notes and Protocols for the Derivatization of 3-Ethylheptanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanal is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Due to its volatility and the presence of a reactive carbonyl group, direct analysis of this compound can be challenging. Derivatization is a crucial technique to enhance its analytical properties for reliable identification and quantification. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The two primary derivatization reagents covered are:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.
-
2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis.
Derivatization for GC-MS Analysis using PFBHA
Derivatization with PFBHA is a widely used method for the analysis of aldehydes by GC-MS.[1] The reaction of this compound with PFBHA forms a stable oxime derivative with a high molecular weight and a pentafluorobenzyl group that provides a strong signal in mass spectrometry, significantly improving sensitivity.
Quantitative Data
The following table summarizes the expected analytical performance for the GC-MS analysis of this compound-PFBHA derivative. Data is extrapolated from studies on similar C3-C9 aldehydes.[1]
| Parameter | Expected Value for this compound-PFBHA |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.003 - 0.5 µg/L |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocol: PFBHA Derivatization
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., Hexane (B92381), Toluene, or Ethyl Acetate), GC grade
-
Reagent-grade water
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Internal standard (e.g., d-benzaldehyde)
-
Vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For aqueous samples, place 5 mL of the sample into a 10 mL vial.
-
For non-aqueous samples, dissolve a known amount of the sample in a suitable solvent.
-
Spike the sample with an appropriate internal standard.
-
-
pH Adjustment:
-
Adjust the pH of the sample to approximately 4 by adding dilute HCl.[2]
-
-
Derivatization Reaction:
-
Prepare a fresh PFBHA solution (e.g., 1 mg/mL in reagent-grade water).
-
Add 100 µL of the PFBHA solution to the sample vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate the reaction mixture at 70°C for 60 minutes in a heating block or water bath.[2]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or another suitable extraction solvent) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Allow the layers to separate.
-
-
Drying and Transfer:
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z 181 (characteristic fragment of PFBHA) |
| Qualifier Ions | Molecular ion ([M]+) of the this compound-PFBHA derivative and other significant fragments. |
Note: The derivatization of asymmetrical aldehydes like this compound with PFBHA can result in the formation of two geometric isomers (syn and anti), which may be separated by the GC column. For quantification, the peak areas of both isomers should be summed.[3]
Derivatization for HPLC-UV Analysis using DNPH
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a classic and robust method for the analysis of aldehydes and ketones by HPLC-UV.[4] The reaction produces a stable hydrazone derivative that strongly absorbs UV light at approximately 360 nm, enabling sensitive detection.[5]
Quantitative Data
The following table summarizes the expected analytical performance for the HPLC-UV analysis of the this compound-DNPH derivative. The data is based on typical values for other long-chain aldehydes.[1][4]
| Parameter | Expected Value for this compound-DNPH |
| Limit of Detection (LOD) | 0.1 - 1 ng |
| Limit of Quantification (LOQ) | 0.5 - 5 ng |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Experimental Protocol: DNPH Derivatization
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid or Hydrochloric acid
-
Reagent-grade water
-
Internal standard (optional)
-
Vials
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of DNPH Reagent:
-
Prepare a saturated solution of DNPH in acetonitrile.
-
Acidify the solution by adding a small amount of phosphoric acid or hydrochloric acid (e.g., 1% v/v).
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in acetonitrile.
-
If using an internal standard, add it to the sample at this stage.
-
-
Derivatization Reaction:
-
In a vial, mix 1 mL of the sample solution with 1 mL of the DNPH reagent.
-
Seal the vial and vortex briefly.
-
Incubate the reaction mixture at 40°C for 30 minutes.[6]
-
-
Sample Finalization:
-
After the reaction is complete, cool the vial to room temperature.
-
The sample is now ready for direct injection into the HPLC system. If necessary, filter the sample through a 0.45 µm syringe filter before analysis.
-
HPLC-UV Instrumental Parameters
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water gradient |
| Gradient Program | Start with 60% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 360 nm[6] |
Visualizations
PFBHA Derivatization Workflow
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. unitedchem.com [unitedchem.com]
Application Notes and Protocols: 3-Ethylheptanal as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Ethylheptanal
This compound is a branched-chain aldehyde with the molecular formula C9H18O.[1] Its structure, featuring a chiral center at the C3 position, presents opportunities for stereoselective synthesis, making it an attractive starting material for the construction of complex chiral molecules. The aldehyde group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 2570-97-0 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified |
| Density | Not specified |
Data sourced from PubChem CID 11550030.[1]
Applications in Carbon-Carbon Bond Formation
The reactivity of the aldehyde group in this compound allows for its use in several fundamental carbon-carbon bond-forming reactions, which are cornerstones of complex molecule synthesis.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2] The reaction of this compound with a phosphorus ylide can be employed to introduce a variety of substituted vinyl groups, which are common structural features in natural products and pharmaceuticals.
Hypothetical Reaction Scheme:
Caption: General scheme of a Wittig reaction with this compound.
Experimental Protocol: Synthesis of (E/Z)-4-Ethyl-1-nonene
This protocol describes a hypothetical Wittig reaction between this compound and methyltriphenylphosphonium (B96628) bromide to yield (E/Z)-4-ethyl-1-nonene.
Materials:
-
This compound (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension with vigorous stirring. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change to deep yellow or orange is typically observed).
-
Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the alkene product.
Hypothetical Quantitative Data:
| Product | Yield (%) | E/Z Ratio |
| (E/Z)-4-Ethyl-1-nonene | 75-85 | 1:4 (favoring Z) |
Note: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and reaction conditions. Non-stabilized ylides, such as the one in this example, typically favor the Z-alkene.[3]
Aldol (B89426) Condensation: Formation of β-Hydroxy Carbonyls and Enones
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy aldehyde or ketone, which can subsequently be dehydrated to an α,β-unsaturated carbonyl compound.[4] This reaction is instrumental in building complex carbon skeletons.
Hypothetical Reaction Scheme:
Caption: General scheme of an Aldol reaction with this compound.
Experimental Protocol: Synthesis of 4-Ethyl-5-hydroxy-2-decanone
This protocol describes a hypothetical base-catalyzed aldol addition of acetone (B3395972) to this compound.
Materials:
-
This compound (1.0 eq)
-
Acetone (10 eq, used as reactant and solvent)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound in acetone.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 10% aqueous NaOH dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 4 hours.
-
Neutralize the reaction by the slow addition of 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield the β-hydroxy ketone.
Hypothetical Quantitative Data:
| Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 4-Ethyl-5-hydroxy-2-decanone | 60-70 | 1:1 (for the new stereocenter) |
Note: The diastereoselectivity of this reaction can be low without the use of chiral auxiliaries or catalysts. Dehydration to the enone can be promoted by heating the reaction mixture or by acid catalysis during workup.
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde to produce a secondary alcohol.[5] This reaction is highly effective for creating new carbon-carbon bonds and introducing a hydroxyl group.
Hypothetical Reaction Scheme:
Caption: General scheme of a Grignard reaction with this compound.
Experimental Protocol: Synthesis of 4-Ethyl-1-phenyl-1-nonanol
This protocol outlines the hypothetical reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq in THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of phenylmagnesium bromide in THF to the dropping funnel and add it dropwise to the stirred solution of the aldehyde over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the secondary alcohol.
Hypothetical Quantitative Data:
| Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 4-Ethyl-1-phenyl-1-nonanol | 80-90 | 1:1 (for the new stereocenter) |
Note: The addition of Grignard reagents to chiral aldehydes often proceeds with some degree of stereoselectivity (Cram's rule or Felkin-Anh model), but this is highly substrate-dependent. For a simple case like this, a 1:1 mixture of diastereomers is a reasonable starting assumption without further optimization.
Conclusion
This compound represents a valuable, though currently underutilized, building block for the synthesis of complex organic molecules. Its aldehydic functionality provides a gateway to a multitude of carbon-carbon bond-forming reactions, enabling the construction of diverse molecular architectures. The protocols and data presented herein, while based on well-established chemical principles rather than specific literature examples for this particular substrate, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound in their programs. Further investigation into stereoselective transformations starting from this chiral aldehyde could unlock its full potential in the synthesis of enantiomerically pure complex targets.
References
- 1. This compound | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Ethylheptanal synthesis
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethylheptanal.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Question: Why is the yield of this compound lower than expected?
Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress via techniques like Gas Chromatography (GC) is crucial. If the reaction stalls, consider extending the reaction time or carefully adding more catalyst.[1]
-
Suboptimal Reaction Conditions: Temperature and pressure play a critical role in hydroformylation reactions.[2][3] Significant deviations from the optimal ranges can drastically reduce the yield. Ensure your equipment is properly calibrated to maintain stable conditions.
-
Reagent and Solvent Purity: The presence of impurities in the starting material (2-ethyl-1-hexene), synthesis gas (syngas: a mixture of carbon monoxide and hydrogen), or solvent can poison the catalyst and lead to side reactions.[3] Using high-purity reagents and dry, deoxygenated solvents is essential.
-
Catalyst Inactivity: The catalyst, whether rhodium or cobalt-based, can deactivate over time or due to impurities.[4] Using a fresh batch of catalyst or ensuring proper activation procedures are followed is recommended.
-
Product Loss During Work-up: this compound can be lost during the extraction and purification steps. Ensure complete extraction from the reaction mixture and minimize losses during distillation or chromatography.[1] Rinsing all glassware with the extraction solvent can help recover residual product.[1]
Question: What are the common side products in this compound synthesis, and how can they be minimized?
Answer: The primary side reactions in the hydroformylation of 2-ethyl-1-hexene (B155198) are isomerization of the starting material and hydrogenation of both the reactant and the product aldehyde.
-
Isomerization of 2-ethyl-1-hexene: The double bond in 2-ethyl-1-hexene can migrate to form internal alkenes.[1] These isomers may react slower or produce other aldehyde isomers, complicating the purification process. Using a rhodium catalyst with appropriate phosphine (B1218219) ligands can often improve selectivity for the desired linear aldehyde.
-
Hydrogenation of 2-ethyl-1-hexene: The starting alkene can be hydrogenated to the corresponding alkane, 2-ethylhexane. This is a non-productive pathway that consumes reactants and reduces the overall yield of the desired aldehyde.
-
Hydrogenation of this compound: The product aldehyde can be further reduced to the corresponding alcohol, 3-ethylheptanol.
Minimizing these side reactions often involves careful control of reaction conditions. For instance, a higher partial pressure of carbon monoxide can sometimes suppress alkene isomerization.[5] The choice of catalyst and ligands is also critical in controlling the selectivity of the reaction.
Question: The crude product appears to be a mixture of isomers. How can I improve the regioselectivity of the reaction?
Answer: Achieving high regioselectivity for the linear aldehyde (this compound) over the branched isomer (2-ethylheptanal) is a common challenge in hydroformylation.
-
Catalyst and Ligand Selection: Rhodium catalysts modified with phosphine ligands are generally more selective for the formation of linear aldehydes compared to unmodified cobalt catalysts.[4] The steric and electronic properties of the phosphine ligand play a crucial role in directing the regioselectivity.
-
Reaction Temperature: Lower reaction temperatures often favor the formation of the linear aldehyde.[2]
-
Syngas Ratio and Pressure: The ratio of hydrogen to carbon monoxide and the total pressure can influence the regioselectivity. Optimization of these parameters is often necessary for a specific substrate and catalyst system.
Question: How can I effectively purify the synthesized this compound?
Answer: Purification of this compound from the crude reaction mixture typically involves distillation or chromatography.
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying aldehydes, especially on a larger scale. This technique separates compounds based on their boiling points.
-
Column Chromatography: For smaller scale purifications or to separate isomers with close boiling points, column chromatography using silica (B1680970) gel is an effective method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield and selectivity of aldehyde synthesis, based on data from the hydroformylation of 1-hexene (B165129), a close structural analog of 2-ethyl-1-hexene.
Table 1: Effect of Temperature on Aldehyde Yield
| Temperature (°C) | Aldehyde Yield (%) |
| 60 | 45 |
| 75 | 70 |
| 90 | 60 |
Note: Data is illustrative and based on kinetic studies of 1-hexene hydroformylation. Optimal temperatures for 2-ethyl-1-hexene may vary.
Table 2: Effect of Total Pressure on Aldehyde Yield
| Pressure (atm) | Aldehyde Yield (%) |
| 100 | 55 |
| 150 | 75 |
| 200 | 70 |
Note: Data is illustrative and based on kinetic studies of 1-hexene hydroformylation. Optimal pressures for 2-ethyl-1-hexene may vary.
Table 3: Effect of Catalyst Concentration on Reaction Rate
| Catalyst Concentration (mol/L) | Initial Reaction Rate (mol/L·min) |
| 0.005 | 0.02 |
| 0.010 | 0.04 |
| 0.015 | 0.06 |
Note: Data is illustrative and based on kinetic studies of 1-hexene hydroformylation. The optimal catalyst concentration should be determined experimentally.
Experimental Protocols
The following is a representative experimental protocol for the rhodium-catalyzed hydroformylation of 2-ethyl-1-hexene to produce this compound.
Materials:
-
2-ethyl-1-hexene (high purity, distilled)
-
Rhodium(I) dicarbonyl acetylacetonate (B107027) [Rh(acac)(CO)₂]
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene (B28343) (anhydrous, deoxygenated)
-
Synthesis gas (syngas, 1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with Rh(acac)(CO)₂ and the desired amount of triphenylphosphine ligand (a PPh₃/Rh molar ratio of 10:1 is a good starting point).
-
Reaction Setup: Add anhydrous, deoxygenated toluene to the autoclave via a cannula, followed by the 2-ethyl-1-hexene substrate.
-
Reaction Execution: Seal the autoclave and purge it several times with nitrogen, followed by syngas. Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 H₂/CO mixture.
-
Heating and Monitoring: Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C). Monitor the reaction progress by observing the pressure drop and by taking periodic samples for GC analysis.
-
Reaction Quench and Work-up: Once the reaction is complete (as indicated by the cessation of gas uptake or by GC analysis), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Purification: Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can then be purified by fractional vacuum distillation or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Mandatory Visualization
References
Common side reactions and byproducts in 3-Ethylheptanal preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylheptanal.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the preparation of this compound, primarily focusing on the self-condensation of pentanal to form 2-propyl-2-heptenal, which is subsequently hydrogenated.
Question: My reaction yield of this compound is low. What are the common causes?
Answer:
Low yields in this compound synthesis can often be attributed to several factors, primarily related to the initial aldol (B89426) condensation step:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. An imbalance can lead to the formation of side products or incomplete conversion.
-
Presence of Isomers in Starting Material: The presence of pentanal isomers, such as 2-methylbutanal, in the starting n-pentanal can lead to undesired cross-aldol condensation products.[1]
-
Formation of Higher Molecular Weight Byproducts: Uncontrolled aldol condensations can lead to the formation of higher oligomers and polymers, reducing the yield of the desired C10 intermediate.[2]
-
Subsequent Undesired Reactions: In routes like the Guerbet reaction, the formation of carboxylic acids can occur, which may poison the catalyst.[2]
Question: I am observing unexpected peaks in my GC-MS analysis. What are the likely side products?
Answer:
The most common side products in the preparation of this compound via pentanal self-condensation are:
-
2-Propyl-4-methylhexanal: This is a product of the cross-aldol condensation between n-pentanal and its isomer, 2-methylbutanal.[1]
-
Higher Molecular Weight Aldol Adducts: These are formed from the continued reaction of the intermediate 2-propyl-2-heptenal with pentanal or other aldehydes present in the reaction mixture.
-
3-Heptanol (B47328) and 3-Heptanone: In some industrial processes, these can be present as byproducts.[3]
-
2-Ethylhexanol: This can arise from the disproportionation of 2-ethylhexanal (B89479), a related compound, and similar side reactions could occur with heptanal (B48729) derivatives.[3]
-
Carboxylic Acids: In Guerbet reaction pathways, the intermediate aldehyde can be oxidized to the corresponding carboxylic acid.[2]
Question: How can I minimize the formation of the cross-aldol byproduct, 2-propyl-4-methylhexanal?
Answer:
Minimizing the formation of this byproduct is crucial for obtaining high-purity this compound. Here are some strategies:
-
Use High-Purity n-Pentanal: The most effective way to prevent this side reaction is to use n-pentanal with a very low concentration of its isomers.
-
Optimize Reaction Conditions: The self-condensation of n-pentanal is reported to be significantly faster than its cross-condensation with 2-methylbutanal.[1] By carefully controlling the reaction time and temperature, you can favor the formation of the desired 2-propyl-2-heptenal. It is reported that with a 3:1 predominance of n-pentanal, the self-condensation product is much more predominant.[1]
Question: My aldol condensation reaction is not proceeding to completion. What should I check?
Answer:
Incomplete conversion can be due to several factors:
-
Catalyst Activity: Ensure your catalyst (e.g., aqueous NaOH) is fresh and at the correct concentration.
-
Reaction Temperature: The reaction is often exothermic initially.[4] Maintaining an appropriate temperature throughout the reaction is important. For some aldol condensations, gentle heating may be required to drive the reaction to completion.[5]
-
Mixing: Ensure efficient stirring to overcome phase-transfer limitations, especially in biphasic systems.[4]
Data on Common Side Products
The following table summarizes the common byproducts identified in the synthesis of this compound and related processes.
| Byproduct Name | Chemical Formula | Formation Pathway | Notes |
| 2-Propyl-4-methylhexanal | C10H20O | Cross-aldol condensation of n-pentanal and 2-methylbutanal | A significant impurity when isomeric starting materials are used.[1] |
| 2-Propyl-2-heptenal | C10H18O | Self-aldol condensation of n-pentanal followed by dehydration | This is the desired intermediate for hydrogenation to this compound.[1][6] |
| Higher Molecular Weight Adducts | Variable | Further aldol reactions of the intermediate enal | Can lead to a complex mixture and reduce the yield of the target molecule.[2] |
| Carboxylic Acids | e.g., Pentanoic Acid | Oxidation of the aldehyde | More prevalent in Guerbet-type syntheses and can deactivate catalysts.[2] |
| 3-Heptanol / 3-Heptanone | C7H16O / C7H14O | Byproducts in related industrial processes | Can be present in certain feedstock streams.[3] |
Experimental Protocol: Preparation of this compound via Pentanal Self-Condensation and Hydrogenation
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available equipment.
Part 1: Self-Condensation of Pentanal to 2-Propyl-2-heptenal
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-pentanal (2.0 equivalents) and 95% ethanol.
-
Catalyst Addition: While stirring, add a solution of aqueous sodium hydroxide (B78521) (e.g., 2M NaOH) to the mixture. The reaction is exothermic.[4]
-
Reaction: Stir the mixture vigorously. The reaction progress can be monitored by TLC or GC. If precipitation of the product does not occur, gentle heating may be applied.[5] The reaction is typically allowed to proceed for several hours.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid (e.g., 4% acetic acid in ethanol).[5] The product can be extracted with an organic solvent like diethyl ether. The organic layer is then washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude 2-propyl-2-heptenal can be purified by vacuum distillation.
Part 2: Hydrogenation of 2-Propyl-2-heptenal to this compound
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the purified 2-propyl-2-heptenal in a suitable solvent (e.g., ethanol). Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature. The reaction progress can be monitored by the uptake of hydrogen or by GC analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the vessel and carefully vent the hydrogen.
-
Purification: Remove the catalyst by filtration through a pad of celite. The solvent can be removed by rotary evaporation, and the resulting this compound can be further purified by vacuum distillation.
Visualizations
Caption: Main vs. side reaction in this compound precursor synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CA2916886A1 - Process for the preparation of 3-heptanol from a mixture comprising 2-ethylhexanal and 3-heptyl formate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. amherst.edu [amherst.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Ethylheptanal Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethylheptanal. The following information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic routes for the production of this compound. The first involves the self-condensation of pentanal (valeraldehyde) via an aldol (B89426) condensation reaction to form the intermediate 2-propyl-2-heptenal, which is subsequently hydrogenated to yield this compound. The second prominent method is the hydroformylation of 2-ethylhex-1-ene.
Q2: My aldol condensation of pentanal is resulting in a low yield of 2-propyl-2-heptenal. What are the common causes?
A2: Low yields in the self-condensation of pentanal are often attributed to several factors. These can include suboptimal reaction temperature, incorrect catalyst concentration, or the presence of impurities in the starting material. The reaction is also reversible, and side reactions can occur, further reducing the yield of the desired product.[1][2]
Q3: What side reactions are common during the self-condensation of pentanal?
A3: The primary side reaction of concern is the formation of multiple condensation products. Additionally, if reaction conditions are not carefully controlled, other side reactions inherent to aldol condensations can occur, leading to a complex mixture of products and reducing the overall yield and purity of 2-propyl-2-heptenal.[1]
Q4: How does reaction temperature affect the aldol condensation of pentanal?
A4: Temperature plays a critical role in aldol condensations.[2] An increase in temperature generally increases the reaction rate. However, excessively high temperatures can promote the formation of undesirable side products, leading to a decrease in the selectivity for the desired 2-propyl-2-heptenal.[3] For the self-condensation of pentanal, a temperature of around 120°C has been used.[4] It is crucial to optimize the temperature for a specific experimental setup to maximize both conversion and selectivity.
Q5: I am struggling with the selective hydrogenation of 2-propyl-2-heptenal to this compound. What are the key challenges?
A5: The selective hydrogenation of an α,β-unsaturated aldehyde like 2-propyl-2-heptenal presents a significant challenge. The primary goal is to reduce the carbon-carbon double bond while leaving the aldehyde functional group intact. Over-hydrogenation can lead to the formation of 2-propylheptanol. Achieving high selectivity often requires careful selection of the catalyst and optimization of reaction conditions such as temperature, pressure, and solvent.[5][6][7][8]
Q6: What type of catalyst is recommended for the selective hydrogenation of 2-propyl-2-heptenal?
A6: Palladium-based catalysts are commonly employed for the selective hydrogenation of α,β-unsaturated aldehydes.[9][10][11] For instance, a palladium catalyst can be used to selectively reduce the C=C double bond in 2-propyl-2-heptenal to produce 2-propyl heptanal, an isomer of the target molecule. The choice of support and the presence of promoters can significantly influence the catalyst's activity and selectivity.
Q7: How can I purify the final this compound product?
A7: Fractional distillation is a common and effective method for purifying this compound from the reaction mixture. This technique separates compounds based on differences in their boiling points. For high-purity requirements, it may be necessary to use a fractionating column with a high number of theoretical plates.
Troubleshooting Guides
Low Yield in Pentanal Self-Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of pentanal | Inactive or insufficient catalyst | - Ensure the catalyst is fresh and active.- Optimize the catalyst concentration. |
| Low reaction temperature | - Gradually increase the reaction temperature and monitor the conversion. A typical temperature is around 120°C.[4] | |
| Insufficient reaction time | - Monitor the reaction progress over time using techniques like GC-MS to determine the optimal reaction duration. | |
| Low selectivity to 2-propyl-2-heptenal | Reaction temperature is too high | - Decrease the reaction temperature to minimize the formation of side products.[3] |
| Incorrect catalyst | - Experiment with different base catalysts (e.g., KOH, NaOH) to find one that favors the desired product. | |
| Presence of impurities | - Use freshly distilled pentanal to avoid side reactions caused by impurities. |
Poor Selectivity in the Hydrogenation of 2-propyl-2-heptenal
| Symptom | Possible Cause | Suggested Solution |
| Formation of 2-propylheptanol (over-hydrogenation) | Catalyst is too active | - Switch to a less active catalyst or modify the existing catalyst with a selective poison.- Palladium on a suitable support is often a good choice.[9][10][11] |
| High hydrogen pressure | - Reduce the hydrogen pressure to favor the hydrogenation of the C=C bond over the C=O bond. | |
| High reaction temperature | - Lower the reaction temperature, as higher temperatures can sometimes lead to over-reduction. | |
| Unreacted 2-propyl-2-heptenal | Catalyst deactivation | - Ensure the catalyst is not poisoned by impurities in the substrate or solvent.- Consider catalyst regeneration or using a fresh batch. |
| Insufficient hydrogen pressure or temperature | - Gradually increase the hydrogen pressure and/or temperature while carefully monitoring the product distribution to find the optimal balance. |
Data Presentation
Table 1: Effect of Reaction Temperature on Heptanal Conversion (as a proxy for Pentanal Condensation)
| Reaction Temperature (°C) | Heptanal Conversion (%) | Selectivity to Jasminaldehyde (%)* |
| 120 | 55.1 | - |
| 200 | 82.6 | 64.9 |
*Note: Data from the aldol condensation of benzaldehyde (B42025) with heptanal.[3] This demonstrates the general trend of increased conversion with temperature, but also a potential decrease in selectivity at very high temperatures.
Table 2: General Aldol Condensation Optimization Parameters
| Parameter | Condition | Expected Outcome |
| Temperature | Room Temperature to Reflux | Higher temperature generally increases reaction rate but may decrease selectivity.[1] |
| Catalyst | Base (e.g., NaOH, KOH) | Catalyst choice and concentration are crucial for reaction efficiency. |
| Reactant Purity | High | Impurities can lead to side reactions and lower yields.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pentanal Self-Condensation and Hydrogenation
Step 1: Self-Condensation of Pentanal to 2-propyl-2-heptenal
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentanal and ethanol.
-
Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (B78521) (KOH) in ethanol. Slowly add the ethanolic KOH solution to the pentanal mixture with vigorous stirring at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-120°C) and maintain for several hours.[12] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-propyl-2-heptenal. The crude product can be purified by fractional distillation.
Step 2: Selective Hydrogenation of 2-propyl-2-heptenal to this compound
-
Reaction Setup: In a high-pressure reactor, dissolve the purified 2-propyl-2-heptenal in a suitable solvent (e.g., ethanol, hexane). Add a palladium-based catalyst (e.g., Pd/C or Pd/Al2O3).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped once the desired conversion and selectivity are achieved to avoid over-hydrogenation.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude this compound is then purified by fractional distillation.
Protocol 2: Synthesis of this compound via Hydroformylation of 2-Ethylhex-1-ene
-
Reaction Setup: In a high-pressure autoclave, place the rhodium-based catalyst and a suitable solvent.
-
Reactant Addition: Add 2-ethylhex-1-ene to the autoclave.
-
Hydroformylation: Seal the autoclave, purge with syngas (a mixture of carbon monoxide and hydrogen), and then pressurize with syngas to the desired pressure. Heat the reactor to the target temperature (typically in the range of 80-150°C) with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop as the syngas is consumed.
-
Work-up and Purification: After the reaction, cool the autoclave and vent the excess gas. The catalyst can be separated, and the product, this compound, is purified from the reaction mixture by fractional distillation.
Mandatory Visualization
Caption: Workflow for this compound synthesis via aldol condensation.
Caption: Troubleshooting low yield in pentanal self-condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: Purification of Crude 3-Ethylheptanal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 3-Ethylheptanal. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via aldol (B89426) condensation of pentanal?
A1: The primary impurities in crude this compound from the self-condensation of pentanal (valeraldehyde) are typically:
-
Unreacted Pentanal: The starting material.
-
3-Hydroxy-2-ethylheptanal: The intermediate aldol addition product.
-
2-Propyl-2-heptenal: The product of the aldol condensation and subsequent dehydration of pentanal.
-
Higher molecular weight byproducts: From multiple aldol reactions.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Bisulfite Extraction: Excellent for selectively removing the aldehyde product from non-aldehyde impurities. This method is highly efficient and scalable.[1][2][3]
-
Fractional Distillation: Effective for separating compounds with different boiling points. This is a good option for removing unreacted starting materials and higher-boiling side products.
-
Column Chromatography: Useful for separating compounds with similar boiling points but different polarities. It can be a good final polishing step for achieving high purity.[4][5]
Q3: My this compound appears to be degrading during purification. What could be the cause?
A3: Aldehydes are susceptible to oxidation, especially when exposed to air.[4] They can also be sensitive to acidic or basic conditions, which might be present during certain purification steps like column chromatography on silica (B1680970) gel or vigorous acid/base washes.[6][7] To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible and to use neutralized silica gel or an alternative stationary phase like alumina (B75360) for chromatography.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components and may increase the boiling point difference, leading to better separation.[8]
-
Optimize Heating: Heat the distillation flask slowly and steadily to allow for proper equilibration on the column.
-
Issue 2: The compound seems to be decomposing in the distillation pot.
-
Potential Cause: Aldehydes can be sensitive to prolonged heating.[8]
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This will lower the required temperature and reduce the risk of thermal decomposition.[8]
-
Minimize Distillation Time: Do not heat the mixture for longer than necessary.
-
Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Pentanal (Valeraldehyde) | 86.13 | 102-103 |
| This compound | 142.24 | Not available |
| 3-Hydroxy-2-ethylheptanal | 158.24 | Not available |
| 2-Propyl-2-heptenal | 154.25 | 208-209[9][10] |
Table 1: Boiling Points of this compound and Potential Impurities.
Bisulfite Extraction
Issue 1: Low recovery of this compound after regeneration from the bisulfite adduct.
-
Potential Cause 1: Incomplete formation of the bisulfite adduct.
-
Troubleshooting Steps:
-
Use a freshly prepared, saturated solution of sodium bisulfite.[1]
-
Ensure vigorous shaking to maximize contact between the aldehyde and the bisulfite solution.[11]
-
For aliphatic aldehydes like this compound, using a co-solvent like methanol (B129727) or DMF can improve the reaction.[2][3]
-
-
-
Potential Cause 2: Incomplete regeneration of the aldehyde from the adduct.
-
Troubleshooting Steps:
-
Ensure the aqueous layer is made strongly basic (pH > 12) with a strong base like NaOH to reverse the reaction.[2]
-
Perform multiple extractions with an organic solvent to ensure all the regenerated aldehyde is recovered.
-
-
Issue 2: A solid precipitate forms at the interface of the aqueous and organic layers.
-
Potential Cause: The bisulfite adduct of your aldehyde may be insoluble in both the aqueous and organic layers.[2]
-
Troubleshooting Steps:
-
Filter the entire mixture through a bed of celite to remove the solid adduct.
-
The aldehyde can then be regenerated from the collected solid by treatment with a strong base.
-
Column Chromatography
Issue 1: this compound is decomposing on the silica gel column.
-
Potential Cause: Standard silica gel is acidic and can cause degradation of sensitive aldehydes.[6]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in your eluent before packing the column.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Flash Chromatography: Run the column with positive pressure to minimize the time the compound spends on the stationary phase.
-
Issue 2: Poor separation of this compound from a non-polar impurity.
-
Potential Cause: The solvent system (eluent) is too polar.
-
Troubleshooting Steps:
-
Optimize the Eluent: Use thin-layer chromatography (TLC) to test different solvent systems. Start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) until you achieve good separation. A typical starting point for aliphatic aldehydes is a mixture of hexane and diethyl ether (e.g., 97:3).[4]
-
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted for the purification of an aliphatic aldehyde.[1]
-
Dissolution: Dissolve the crude this compound mixture in dimethylformamide (DMF) (e.g., 10 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel and add 25 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds.
-
Extraction: Add 25 mL of deionized water and 25 mL of a non-polar organic solvent (e.g., hexanes or 10% ethyl acetate in hexanes) and shake again.
-
Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain non-aldehyde impurities. Drain the lower aqueous layer into a clean flask.
-
Regeneration of Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is approximately 12.
-
Shake the funnel to extract the regenerated this compound into the organic layer.
-
-
Work-up: Separate the layers and collect the organic phase. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the temperature at the still head. The first fraction to distill will be the component with the lowest boiling point, likely unreacted pentanal (boiling point ~102-103 °C).
-
After the first fraction has been collected, the temperature may drop. Increase the heating to distill the next fraction.
-
Collect fractions over narrow temperature ranges. This compound will distill after the lower-boiling impurities.
-
Higher-boiling impurities, such as 2-propyl-2-heptenal (boiling point ~208-209 °C), will remain in the distillation flask.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or neutral alumina) in a non-polar solvent (e.g., hexane). If using silica gel, consider neutralizing it with a small amount of triethylamine.
-
Packing the Column: Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/diethyl ether, 97:3).[4] The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect small fractions as the solvent elutes from the column.
-
Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Aldol condensation of pentanal leading to this compound and a key byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. 2-PROPYL-2-HEPTENAL CAS#: 34880-43-8 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Identifying and removing impurities from 3-Ethylheptanal
Technical Support Center: 3-Ethylheptanal Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Here, you will find detailed information on identifying and removing common impurities encountered during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
Impurities in this compound can originate from the synthetic route, subsequent handling, and storage. They can be broadly categorized as:
-
Process-Related Impurities: These are byproducts from the synthesis of this compound. A common industrial synthesis is the hydroformylation of 2-ethyl-1-hexene. Potential impurities from this process include:
-
Isomeric Aldehydes: Such as 2-ethylheptanal and other branched isomers.
-
Unreacted Starting Materials: Residual 2-ethyl-1-hexene.
-
Side-Reaction Products: Alcohols formed from the reduction of the aldehyde, or ketones.
-
-
Degradation-Related Impurities: These form due to the inherent reactivity of the aldehyde functionality.
-
3-Ethylheptanoic Acid: The most common impurity, resulting from the oxidation of the aldehyde group upon exposure to air.
-
Aldol (B89426) Condensation Products: Self-condensation of the aldehyde can lead to the formation of higher molecular weight impurities, such as β-hydroxy aldehydes and α,β-unsaturated aldehydes.
-
Q2: How can I identify the impurities in my sample of this compound?
Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is well-suited for detecting process-related impurities like isomeric aldehydes and unreacted starting materials.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection after derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a robust method for quantifying aldehydes and ketones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present. The aldehyde proton of this compound has a characteristic chemical shift, and the presence of other signals can indicate impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups. The presence of a broad O-H stretch may indicate the presence of the carboxylic acid impurity, while a strong C=O stretch is characteristic of the aldehyde.
Q3: My this compound sample has a noticeable acidic smell. What is the likely impurity and how can I remove it?
An acidic smell is a strong indicator of the presence of 3-Ethylheptanoic acid, which forms from the oxidation of this compound. This can be removed by washing the sample with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer during a liquid-liquid extraction.
Q4: I suspect my this compound has undergone self-condensation. What are my options for purification?
Aldol condensation products are typically higher in molecular weight and have higher boiling points than this compound. Fractional distillation under reduced pressure (vacuum distillation) is an effective method for separating these high-boiling impurities. The lower boiling point of this compound allows it to be distilled away from the less volatile condensation products.
Q5: Which purification method is best for achieving high-purity this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity. Below is a comparison of common techniques:
| Purification Method | Principle | Primary Impurities Removed | Advantages | Disadvantages | Estimated Purity |
| Sodium Bisulfite Extraction | Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.[2] | Aldehydes and reactive ketones. | Highly selective for aldehydes, high recovery rates, and can be performed at room temperature.[2] | May not remove non-carbonyl impurities; requires subsequent steps to regenerate the aldehyde. | >95% |
| Fractional Distillation | Separation based on differences in boiling points. | High-boiling and low-boiling impurities (e.g., aldol products, residual solvents). | Effective for a wide range of impurities; can be scaled up. | Requires careful control of temperature and pressure; may not separate compounds with close boiling points. | Variable, depends on impurity profile. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica (B1680970) gel). | Polar impurities such as carboxylic acids and alcohols. | Can provide very high purity. | Can be time-consuming and may lead to decomposition of the aldehyde on the silica gel. | >98% |
Troubleshooting Guides
Problem: Low Yield After Purification by Column Chromatography
-
Possible Cause: Aldehydes can be sensitive and may decompose on acidic silica gel.
-
Solution:
-
Neutralize the Silica Gel: Before packing the column, slurry the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2%).
-
Use a Less Acidic Stationary Phase: Consider using alumina (B75360) (neutral or basic) as an alternative to silica gel.
-
Work Quickly: Minimize the time the aldehyde spends on the column to reduce the chance of degradation.
-
Problem: Incomplete Removal of Aldehyde with Sodium Bisulfite Extraction
-
Possible Cause: Insufficient mixing or reaction time, or steric hindrance around the aldehyde group (less of an issue for this compound). For aliphatic aldehydes, the reaction can be slower.
-
Solution:
-
Use a Miscible Co-solvent: For aliphatic aldehydes, using a water-miscible organic solvent like dimethylformamide (DMF) can improve the reaction rate and efficiency of adduct formation.[2]
-
Increase Shaking Time: Ensure vigorous and prolonged shaking (e.g., for several minutes) to maximize the contact between the aldehyde and the bisulfite solution.
-
Repeat the Extraction: Perform a second extraction with fresh saturated sodium bisulfite solution to remove any remaining aldehyde.
-
Experimental Protocols
Protocol 1: Purification of this compound using Sodium Bisulfite Extraction
This protocol is designed to selectively remove this compound from a mixture containing non-aldehyde impurities.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
10% Ethyl acetate (B1210297) in hexanes
-
Deionized water
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude this compound in DMF (e.g., 1 part aldehyde to 10 parts DMF) and transfer the solution to a separatory funnel.
-
Add an excess of saturated aqueous sodium bisulfite solution (e.g., 25 mL for every 10 mL of DMF solution).
-
Caution: This reaction can generate sulfur dioxide gas. Perform this step in a well-ventilated fume hood.
-
Shake the separatory funnel vigorously for approximately 30-60 seconds.
-
Add deionized water and 10% ethyl acetate/hexanes to the separatory funnel.
-
Shake vigorously to mix the layers, then allow them to separate.
-
The aqueous layer, containing the bisulfite adduct of this compound, can be separated. The organic layer contains the non-aldehyde impurities.
-
To regenerate the aldehyde, the aqueous layer can be treated with a base (e.g., NaHCO₃ or NaOH) until the solution is basic, followed by extraction with an organic solvent.
Protocol 2: Identification of Impurities by GC-MS
This protocol provides a general method for the analysis of this compound and its potential impurities.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this separation.
GC-MS Parameters (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Acquire the data.
-
Analyze the resulting chromatogram to separate the components.
-
Identify the peaks by comparing their mass spectra to a reference library (e.g., NIST).
Visualizations
References
Technical Support Center: Synthesis of 3-Ethylheptanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 3-Ethylheptanal synthesis.
Primary Synthesis Route: Hydroformylation of 2-Ethyl-1-hexene (B155198)
The hydroformylation of 2-ethyl-1-hexene presents a direct pathway to this compound. This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. A significant challenge in this synthesis is controlling the regioselectivity to favor the formation of the branched aldehyde (this compound) over the linear isomer.
Core Reaction:
Troubleshooting Guide for Hydroformylation of 2-Ethyl-1-hexene
Low selectivity in the synthesis of this compound is a common issue. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Selectivity for this compound (Branched Product) | - Suboptimal Catalyst/Ligand System: Traditional rhodium catalysts with simple phosphine (B1218219) ligands often favor linear aldehydes.[1][2][3] - High Reaction Temperature: Elevated temperatures can lead to isomerization of the starting alkene and reduced regioselectivity.[1][2][4] - Incorrect Syngas (CO/H₂) Pressure and Ratio: The partial pressures of carbon monoxide and hydrogen significantly influence the reaction pathway.[5][6] | - Utilize Encapsulated Catalysts: Employing rhodium complexes encapsulated within specific ligand architectures has been shown to dramatically increase selectivity for branched aldehydes from internal olefins.[1][2][7][8] - Optimize Temperature: Conduct the reaction at lower temperatures (e.g., 25-40°C) to minimize isomerization and improve selectivity.[4] - Adjust Syngas Pressure: Systematically vary the total pressure and the CO:H₂ ratio to find the optimal conditions for branched product formation. |
| Formation of n-Nonanal (Linear Aldehyde) | - Dominance of Anti-Markovnikov Addition: The catalyst system may inherently favor the formation of the terminal aldehyde.[9] | - Employ Bulky Ligands: The use of sterically demanding phosphine or phosphite (B83602) ligands can disfavor the formation of the linear product. - Use of Encapsulated Rhodium Catalysts: These catalysts can create a steric environment that forces the reaction towards the branched isomer.[1][2] |
| Presence of 2-Ethyl-1-hexanol | - Aldehyde Hydrogenation: The aldehyde product is reduced to the corresponding alcohol under the reaction conditions. This is a common side reaction in hydroformylation.[5] | - Lower Reaction Temperature: Hydrogenation is often more favorable at higher temperatures. - Reduce Hydrogen Partial Pressure: A lower H₂ concentration can disfavor the hydrogenation side reaction. - Decrease Reaction Time: Shorter reaction times can minimize the subsequent reduction of the desired aldehyde. |
| Presence of 2-Ethylhexane | - Alkene Hydrogenation: The starting alkene is hydrogenated to the corresponding alkane.[5] | - Modify Catalyst System: Some catalyst systems have higher hydrogenation activity. Screening different rhodium precursors or ligands may be necessary. - Optimize Syngas Ratio: A higher CO partial pressure can sometimes suppress alkene hydrogenation. |
| Isomerization of 2-Ethyl-1-hexene | - Catalyst-Induced Isomerization: The hydroformylation catalyst can also catalyze the isomerization of the double bond in the starting material, leading to a mixture of aldehydes.[1][10] | - Lower Reaction Temperature: Isomerization is generally more pronounced at higher temperatures.[2][4] - Choose a More Selective Catalyst: Some catalyst systems exhibit lower isomerization activity. |
Quantitative Data on Regioselective Hydroformylation
The following table summarizes key data from studies on the regioselective hydroformylation of internal olefins, which serves as a model for the synthesis of this compound.
| Substrate | Catalyst System | Temperature (°C) | Pressure (bar, CO/H₂) | Branched Aldehyde Selectivity (%) | Conversion (%) | Reference |
| trans-2-Octene | Encapsulated Rhodium Complex | 25 | 10 | 87.8 | 32 | [4] |
| trans-2-Octene | Encapsulated Rhodium Complex | 40 | 10 | 80.1 | 63 | [4] |
| trans-3-Octene | Encapsulated Rhodium Complex | 25 | 10 | 75.4 (for 2-propylhexanal) | 45 | [4] |
| 1-Hexene (B165129) | Rh(acac)(CO)₂ with PPh₃ | 90 | 6.2 (1:1) | ~6 (for 2-methylhexanal) | - | [11] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving the selectivity of this compound synthesis via hydroformylation?
A1: The choice of the catalyst and ligand system is the most critical factor.[1][2] For maximizing the yield of a branched aldehyde like this compound from an internal-type olefin, specialized catalysts such as encapsulated rhodium complexes are highly effective as they create a sterically hindered environment around the active site, favoring the formation of the branched isomer.[1][2][7][8]
Q2: Can I use a cobalt-based catalyst for this synthesis?
A2: While cobalt catalysts are used in industrial hydroformylation, they generally require higher temperatures and pressures and often show a preference for linear aldehydes, although this can be influenced by the ligand.[5][12] For high selectivity towards a specific branched aldehyde like this compound, a rhodium-based catalyst system is typically more suitable.[3][11]
Q3: How can I monitor the progress and selectivity of my reaction?
A3: Gas chromatography (GC) is the most common and effective method for monitoring the reaction. By taking aliquots from the reaction mixture at different time points, you can quantify the consumption of the starting material (2-ethyl-1-hexene) and the formation of the products (this compound, n-nonanal, 2-ethyl-1-hexanol, and 2-ethylhexane).
Q4: Is aldol (B89426) condensation a viable alternative for synthesizing this compound?
A4: Aldol condensation of pentanal (valeraldehyde) followed by dehydration and hydrogenation could theoretically yield this compound. However, this route is prone to self-condensation and the formation of multiple side products, making it challenging to achieve high selectivity for the desired branched product.[13] The hydroformylation of 2-ethyl-1-hexene is a more direct and potentially more selective route.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Hydroformylation of 2-Ethyl-1-hexene
This protocol is a general guideline and should be optimized for specific laboratory conditions and catalyst systems.
Materials:
-
2-Ethyl-1-hexene
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Specialized ligand (e.g., for encapsulated catalyst)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and sampling valve
Procedure:
-
Catalyst Preparation: In a glovebox, charge the high-pressure reactor with the rhodium precursor and the appropriate ligand in the desired molar ratio in the anhydrous, deoxygenated solvent.
-
Reactor Assembly: Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Reactant Addition: Add 2-ethyl-1-hexene to the reactor via a syringe or pump.
-
Reaction: Pressurize the reactor with syngas to the desired pressure and begin stirring. Heat the reactor to the target temperature.
-
Monitoring: Periodically, take samples from the reactor through the sampling valve and analyze them by GC to determine the conversion and selectivity.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood. The reaction mixture can then be purified by distillation or column chromatography to isolate the this compound.
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
Caption: Troubleshooting workflow for low selectivity in this compound synthesis.
Experimental Workflow for Hydroformylation
Caption: General experimental workflow for the synthesis of this compound via hydroformylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. ethz.ch [ethz.ch]
- 6. US5105018A - Process for hydroformylation of an olefin - Google Patents [patents.google.com]
- 7. High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes. | Semantic Scholar [semanticscholar.org]
- 8. High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. ionicviper.org [ionicviper.org]
- 12. Hydroformylation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Challenges in the scale-up of 3-Ethylheptanal production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 3-Ethylheptanal production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The primary industrial route for producing this compound is the self-condensation of pentanal (valeraldehyde) via an aldol (B89426) condensation reaction.[1] This process involves the dimerization of two pentanal molecules, followed by dehydration to yield the α,β-unsaturated aldehyde, 2-propyl-2-heptenal. Subsequent hydrogenation of this intermediate produces this compound.
Q2: What are the main challenges in scaling up the aldol condensation of pentanal?
A2: Scaling up the aldol condensation of pentanal presents several challenges, including:
-
Controlling Self-Condensation vs. Side Reactions: While self-condensation is the desired pathway, other side reactions can occur, leading to a complex mixture of products and reducing the yield of the target molecule.[2][3]
-
Reaction Equilibrium: The initial aldol addition is often a reversible reaction, which can limit the concentration of the desired aldol product.[4]
-
Heat Management: Aldol condensations are typically exothermic. Inefficient heat removal at a larger scale can lead to increased side reactions and product degradation.[2]
-
Catalyst Selection and Separation: The choice of base catalyst is crucial for reaction efficiency.[2] On an industrial scale, separating the catalyst from the reaction mixture can be challenging and costly.
-
Product Purification: Isolating pure this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues, is a significant hurdle.[5]
Q3: How can I improve the yield of this compound in my scaled-up reaction?
A3: To improve the yield, consider the following strategies:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and mixing to favor the desired reaction pathway.[2]
-
Catalyst Selection: Use a base that is strong enough to deprotonate the α-carbon of pentanal efficiently but selective enough to minimize side reactions.[2]
-
Control Reactant Addition: In some cases, slow and controlled addition of the reactant can help manage the reaction exotherm and improve selectivity.
-
Drive the Equilibrium: Removing water as it is formed during the dehydration step can help drive the reaction towards the formation of the α,β-unsaturated aldehyde intermediate.
Q4: What are common byproducts in this compound synthesis?
A4: Common impurities include unreacted pentanal, the intermediate β-hydroxy aldehyde (aldol addition product), and higher molecular weight condensation products.[5] Additionally, if other aldehydes are present as impurities in the pentanal feed, mixed aldol condensation products can form.[3]
Q5: What is an effective method for purifying this compound at an industrial scale?
A5: A highly effective and scalable method for purifying aldehydes like this compound is through the formation of a bisulfite adduct.[6][7][8] This involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The resulting adduct is a salt that is soluble in the aqueous phase and can be separated from non-aldehyde impurities by liquid-liquid extraction.[6][7] The purified aldehyde can then be regenerated from the adduct by treatment with a base.[6][8] This method is generally more cost-effective and less labor-intensive than column chromatography for large-scale purifications.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
Low Yield in Aldol Condensation
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of pentanal | Unfavorable reaction equilibrium: The aldol addition is reversible and may favor the starting materials.[4] | - Increase the reaction temperature to promote the dehydration step, which is typically irreversible and will drive the overall reaction forward.[2] - Consider using a catalyst system that facilitates the dehydration step. |
| Insufficiently strong base: The base may not be strong enough to effectively deprotonate the α-carbon of pentanal.[2] | - Switch to a stronger base, such as sodium hydroxide (B78521) or potassium hydroxide. - Ensure the base is not consumed by acidic impurities in the starting material or solvent. | |
| Formation of multiple products | Self-condensation of impurities: If the pentanal starting material contains other enolizable aldehydes, a mixture of crossed-aldol products will be formed.[2] | - Use high-purity pentanal. - Analyze the starting material for aldehyde impurities before scaling up. |
| Cannizzaro reaction: If using a very strong base, aldehydes without α-hydrogens (if present as impurities) can undergo disproportionation.[4] | - This is less of a concern with pentanal itself, but be mindful of non-enolizable aldehyde impurities in the feedstock. | |
| Product is an oil and difficult to isolate | Incomplete reaction or presence of multiple oily byproducts. | - Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to ensure completion.[4] - For purification of oily products, consider column chromatography for smaller scales or distillation if the product is volatile and thermally stable.[4] For larger scales, purification via bisulfite adduct formation is highly recommended.[6][7] |
Challenges in Purification via Bisulfite Adduct
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of precipitated bisulfite adduct | Incomplete reaction with sodium bisulfite. | - Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[6] - Increase the vigor of mixing to ensure good contact between the organic and aqueous phases.[6] - For aliphatic aldehydes like this compound, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[6][7] |
| Adduct is soluble in the reaction mixture. | - Add an immiscible organic solvent to help precipitate the adduct at the interface.[6] | |
| Difficulty regenerating the aldehyde from the adduct | Incomplete decomposition of the bisulfite adduct. | - Ensure the pH of the aqueous layer is strongly basic (pH 12 or higher) during regeneration by adding a strong base like sodium hydroxide.[6] |
| Epimerization of the aldehyde: Aldehydes with α-stereocenters can be prone to epimerization under the basic conditions used for regeneration.[6] | - While this compound itself is chiral, this is a consideration if stereochemical purity is critical. Minimize the time the aldehyde is exposed to strong base. | |
| Decomposition of the product | Presence of dissolved sulfur dioxide (SO₂). | - For aldehydes with certain structural features like tri- or tetra-substituted double bonds, dissolved SO₂ can cause decomposition. This is less of a direct concern for this compound but good practice to be aware of.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation of Pentanal (Illustrative)
This is a generalized procedure and should be optimized for specific equipment and scale.
-
Reaction Setup: Charge a suitable reactor with pentanal and a solvent (e.g., ethanol).
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst (e.g., 10% sodium hydroxide) to the pentanal solution while maintaining vigorous stirring and controlling the temperature with a cooling system.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) until monitoring (e.g., by GC or TLC) indicates the consumption of the starting material.[2]
-
Neutralization: Cool the reaction mixture and neutralize the base catalyst by adding a suitable acid (e.g., hydrochloric acid).
-
Workup: Separate the organic layer. Wash the organic layer with water and then with a brine solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product containing 2-propyl-2-heptenal.
-
Hydrogenation: The crude unsaturated aldehyde is then hydrogenated over a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere to yield crude this compound.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted for the purification of an aliphatic aldehyde.[6][7]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like dimethylformamide (DMF).[6]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A solid precipitate of the adduct may form.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., hexanes) to the separatory funnel and shake again.
-
Layer Separation: Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous phase. The organic layer containing non-aldehyde impurities can be discarded.
-
Aldehyde Regeneration: Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Basification: While stirring, slowly add a strong base (e.g., 50% sodium hydroxide solution) dropwise until the pH of the aqueous layer is 12 or higher.[6]
-
Extraction of Purified Aldehyde: Shake the funnel to extract the regenerated this compound into the organic layer.
-
Final Workup: Separate the layers and collect the organic phase. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Concentration: Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yields in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
Preventing polymerization of 3-Ethylheptanal during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of polymerization of 3-Ethylheptanal during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, like many aldehydes, is its susceptibility to polymerization and oxidation. Polymerization can occur via pathways such as aldol (B89426) condensation, which is catalyzed by acidic or basic impurities. Additionally, aldehydes are prone to free-radical initiated polymerization, which can be triggered by exposure to light, heat, or the presence of radical-forming contaminants. Oxidation to the corresponding carboxylic acid, 3-ethylheptanoic acid, can also occur, particularly in the presence of air (oxygen).
Q2: What are the visible signs of this compound polymerization?
A2: The initial stages of polymerization may not be visible. However, as the process progresses, you might observe an increase in the viscosity of the liquid. In advanced stages, the formation of a viscous, syrupy liquid or even a solid precipitate may occur. The appearance of cloudiness or turbidity can also be an indicator of polymer formation.
Q3: What are the recommended storage conditions to prevent polymerization?
A3: To minimize polymerization, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including polymerization and oxidation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Amber glass container or stored in the dark | Minimizes exposure to UV light, which can initiate free-radical polymerization. |
| Container | Borosilicate glass or polypropylene (B1209903) bottles with tight-fitting caps. | These materials are inert and will not leach impurities that could catalyze polymerization.[1] |
Q4: Should I use a polymerization inhibitor for storing this compound?
A4: For long-term storage, the addition of a polymerization inhibitor is highly recommended. Radical scavengers are effective in preventing free-radical polymerization. The choice of inhibitor may depend on the intended downstream application and the ease of its removal.
Q5: What are some common inhibitors for aldehydes like this compound?
A5: Phenolic compounds are commonly used as inhibitors for aldehydes. The following table lists some suitable inhibitors.
| Inhibitor | Typical Concentration | Removal Method |
| Hydroquinone | 100-200 ppm | Basic wash (e.g., dilute NaOH solution) |
| 4-Methoxyphenol (MEHQ) | 100-200 ppm | Basic wash |
| Butylated Hydroxytoluene (BHT) | 200-500 ppm | Distillation or chromatography |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) | 50-100 ppm | Chromatography |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solid Formation | Polymerization has occurred. | - If the material is still mostly liquid, it may be possible to purify it by distillation. However, this should be done with caution as heating can accelerate polymerization.- If significant solidification has occurred, the product is likely unusable and should be disposed of according to safety guidelines.- Review storage conditions and inhibitor use to prevent future occurrences. |
| Yellowing of the solution | Oxidation to 3-ethylheptanoic acid or other colored byproducts. | - Confirm the presence of carboxylic acid using FTIR (broad O-H stretch around 3000 cm⁻¹) or by a simple pH test of an aqueous extract.- The aldehyde can be purified by distillation if the level of impurity is low. |
| Inconsistent experimental results | Presence of oligomers or impurities affecting reactivity. | - Assess the purity of the this compound using GC-MS or NMR spectroscopy.- Purify the aldehyde by distillation before use.- Ensure proper inert atmosphere techniques are used during reactions. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method to determine the purity of this compound and detect the presence of oligomers or oxidation products.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) in a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split injection, ratio 50:1) |
| Oven Temperature Program | - Initial temperature: 50°C, hold for 2 minutes.- Ramp: Increase to 250°C at a rate of 10°C/min.- Hold: Hold at 250°C for 5 minutes. |
| MSD Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-400 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Higher molecular weight peaks appearing at longer retention times may indicate the presence of dimers or oligomers.
-
A peak corresponding to the molecular weight of 3-ethylheptanoic acid (m/z 158.24) could indicate oxidation.
Protocol 2: Monitoring Polymerization using FTIR Spectroscopy
This protocol can be used to qualitatively monitor the progression of polymerization.
1. Sample Preparation:
-
Place a small drop of the this compound sample between two KBr or NaCl plates.
2. FTIR Analysis:
-
Acquire an infrared spectrum of the sample over the range of 4000-600 cm⁻¹.
3. Spectral Interpretation:
-
A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the aldehyde.
-
A decrease in the intensity of the aldehyde C-H stretch (around 2720 cm⁻¹ and 2820 cm⁻¹) and the C=O peak, coupled with the appearance of a broad O-H stretch (around 3400 cm⁻¹) and C-O stretches (around 1000-1200 cm⁻¹), is indicative of aldol addition and polymerization.[3][4]
Visualizations
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Pathways and prevention of this compound polymerization.
References
Technical Support Center: 3-Ethylheptanal Purification via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of 3-Ethylheptanal using column chromatography. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, a moderately polar aliphatic aldehyde, silica (B1680970) gel is a commonly used stationary phase.[1][2] However, due to the acidic nature of silica gel, which can potentially cause decomposition of aldehydes, neutral alumina (B75360) can be a suitable alternative.[3] If silica gel is used, it is advisable to deactivate it to prevent sample degradation.
Q2: How do I choose an appropriate mobile phase for the purification of this compound?
The selection of a suitable mobile phase is critical for successful separation.[4] A common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent. For aliphatic aldehydes like this compound, a good starting point is a mixture of hexane (B92381) and diethyl ether or ethyl acetate (B1210297).[5] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: What is the ideal Retention Factor (Rf) value for this compound on a TLC plate before running the column?
To achieve good separation during column chromatography, the target compound should have an Rf value of approximately 0.3 to 0.4 on a TLC plate.[6][7] An Rf in this range generally ensures that the compound will elute from the column effectively without moving too quickly (which would result in poor separation from non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).
Q4: Can this compound decompose during column chromatography on silica gel?
Yes, aldehydes can be sensitive to the acidic environment of silica gel, which may lead to decomposition.[5] To mitigate this, you can either use a different stationary phase like neutral alumina or deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a base, such as triethylamine (B128534) (1-3%), before loading the sample.[8]
Experimental Protocols
Detailed Methodology for this compound Purification
This protocol outlines the general steps for purifying this compound using flash column chromatography.
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or diethyl ether).
-
The goal is to find a solvent system where the this compound spot has an Rf value between 0.3 and 0.4.[6]
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add another layer of sand on top of the packed silica gel.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Collect the eluent in fractions using test tubes or other suitable containers.
-
Maintain a constant flow rate for optimal separation.
-
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (deactivated) or Neutral Alumina | Silica gel is common but can be acidic; deactivation with triethylamine is recommended.[5][8] |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | A starting ratio of 97:3 (Hexane:Polar Solvent) is suggested for aliphatic aldehydes.[5] |
| Optimal Rf Value | 0.3 - 0.4 | Determined by pre-column TLC analysis for best separation.[6] |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor or No Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. If the compound is not moving, increase the polarity of the mobile phase. If it moves too fast, decrease the polarity. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound Decomposition | Acidic nature of silica gel. | Deactivate the silica gel with triethylamine before use, or switch to neutral alumina as the stationary phase.[5][8] |
| Use of alcohol-based solvents in the mobile phase. | Avoid using alcohols like methanol (B129727) or ethanol (B145695) in the mobile phase as they can form acetals or hemiacetals with the aldehyde. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. |
| Compound may have decomposed on the column. | Check for compound stability on silica gel using a 2D TLC analysis before running the column. |
Visualization
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
Minimizing solvent residuals in purified 3-Ethylheptanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual solvents in purified 3-Ethylheptanal.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound to consider during purification?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method and optimizing parameters. Key properties include its boiling point, which is estimated to be around 180-200°C at atmospheric pressure, and its relatively non-polar nature. Its high boiling point means that significant heat and/or high vacuum are required for distillation-based purification methods.
Q2: Which are the most common residual solvents encountered during this compound purification?
A2: The most common residual solvents are typically those used during its synthesis and workup procedures. These can include a range of organic solvents such as toluene, hexanes, ethyl acetate, and dichloromethane. The specific solvents to test for should be based on the known manufacturing process of the this compound.
Q3: What are the regulatory guidelines for residual solvents in pharmaceutical products?
A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C guidelines provide a framework for the control of residual solvents in drug substances and products.[1][2][3] Solvents are classified into three classes based on their toxicity.
Table 1: ICH Q3C Classification of Residual Solvents [1][2][3]
| Class | Description | Examples |
| Class 1 | Solvents to be avoided; known or suspected carcinogens and environmental hazards. | Benzene, Carbon tetrachloride, 1,2-Dichloroethane |
| Class 2 | Solvents to be limited due to inherent toxicity. | Toluene, Methanol, Hexane, Dichloromethane |
| Class 3 | Solvents with low toxic potential. | Acetic acid, Acetone, Ethanol, Ethyl acetate |
Q4: How can I effectively remove water from my organic solvent before use or from the purified this compound?
A4: To minimize water content, it is essential to use dry solvents and proper drying techniques. Drying agents such as anhydrous magnesium sulfate (B86663) or sodium sulfate can be used to remove water from the organic phase containing this compound before the final solvent removal step. For drying solvents prior to use, molecular sieves are a highly effective option.
Table 2: Efficiency of Common Drying Agents for Various Solvents
| Drying Agent | Solvent | Water Content After Drying (ppm) |
| Anhydrous MgSO₄ | Diethyl Ether | 30 |
| Anhydrous Na₂SO₄ | Diethyl Ether | 150 |
| Molecular Sieves (3Å) | Acetonitrile | <10 |
| Molecular Sieves (4Å) | Dichloromethane | <10 |
| Anhydrous CaCl₂ | Ethanol | 300 |
| Potassium Hydroxide | Pyridine | 25 |
Note: Efficiency can vary based on the initial water content, contact time, and the amount of drying agent used.
Troubleshooting Guides
Rotary Evaporation
Issue: Difficulty in removing high-boiling point solvents.
-
Question: My solvent is not evaporating even at a high water bath temperature and low pressure. What should I do?
-
Answer: For high-boiling solvents, a standard rotary evaporator may struggle. Ensure your vacuum pump can achieve a sufficiently low pressure. A high-vacuum pump is recommended. You can also consider using a higher temperature for the heating bath, but be cautious of potential product degradation. For a compound like this compound, it is advisable to keep the temperature below 60-70°C to minimize side reactions. If the issue persists, an alternative technique like short path distillation might be more suitable.
-
Issue: Product bumping or foaming.
-
Question: My sample is bumping violently into the condenser. How can I prevent this?
-
Answer: Bumping often occurs when the vacuum is applied too quickly or the rotation speed is too low. Try to decrease the pressure gradually and increase the flask's rotation speed to ensure a larger surface area for even evaporation. You can also use a bump trap to prevent your product from being carried over into the condenser.
-
Short Path Distillation
Issue: Inefficient separation of this compound from residual solvents.
-
Question: I am co-distilling my product with the residual solvent. How can I improve the separation?
-
Answer: This indicates that the boiling points of your product and the solvent are too close under the distillation conditions. Ensure you have a good vacuum to lower the boiling points and create a larger temperature difference between the components. A fractionating column can be added to the distillation setup to increase the number of theoretical plates and improve separation efficiency.
-
Issue: Thermal degradation of this compound.
-
Question: I am observing discoloration or by-product formation in my distilled this compound. What is the cause?
-
Answer: Aldehydes can be sensitive to heat and may undergo oxidation or aldol (B89426) condensation reactions at elevated temperatures. To mitigate this, use the lowest possible temperature for distillation by achieving a very high vacuum. It is also crucial to ensure your system is free of oxygen by purging with an inert gas like nitrogen before starting the distillation.
-
Nitrogen Sparging/Blowdown
Issue: Slow or incomplete solvent removal.
-
Question: The solvent is evaporating very slowly, even with a steady stream of nitrogen. How can I speed up the process?
-
Answer: The efficiency of nitrogen blowdown depends on the surface area of the sample, the gas flow rate, and the temperature. To enhance evaporation, you can gently heat the sample while sparging. Ensure the nitrogen stream is directed towards the surface of the liquid and creates a gentle vortex to increase the surface area. For larger volumes, a wider vessel is more effective than a narrow one.
-
Issue: Potential for sample oxidation.
-
Question: I am concerned about the purity of my this compound after nitrogen sparging. Could it have been oxidized?
-
Answer: While nitrogen is an inert gas, impurities in the gas stream or leaks in the setup could introduce oxygen. Use high-purity nitrogen for this process. It is also good practice to keep the sample blanketed with nitrogen even after the solvent has been removed to prevent exposure to air.
-
Experimental Protocols
Protocol 1: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This method is a standard technique for the quantification of residual solvents in pharmaceutical samples and is compliant with ICH Q3C guidelines.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the purified this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample.
-
Seal the vial with a septum and crimp cap.
-
-
Standard Preparation:
-
Prepare a stock solution of the potential residual solvents in the same diluent used for the sample.
-
Create a series of calibration standards by diluting the stock solution to concentrations bracketing the expected levels of residual solvents.
-
-
GC-HS Parameters:
-
Oven Temperature: 80°C
-
Needle Temperature: 85°C
-
Transfer Line Temperature: 90°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of the headspace gas
-
Column: A non-polar or mid-polar capillary column (e.g., DB-624 or equivalent) is typically used.
-
Carrier Gas: Helium or Nitrogen
-
Detector: Flame Ionization Detector (FID)
-
-
Analysis:
-
Run the blank (diluent), standards, and sample vials through the GC-HS system.
-
Identify and quantify the residual solvents in the sample by comparing the peak areas to the calibration curve.
-
Protocol 2: Purification of this compound using Short Path Distillation
This technique is suitable for purifying high-boiling point compounds like this compound at reduced pressure to minimize thermal degradation.
-
System Setup:
-
Assemble the short path distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a high vacuum.
-
Connect a high-vacuum pump with a cold trap to the system. The cold trap should be filled with a suitable cooling agent like a dry ice/acetone slurry or liquid nitrogen.
-
-
Procedure:
-
Charge the crude this compound into the boiling flask. Do not fill the flask more than halfway.
-
Begin stirring the sample.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum level is reached (typically below 1 mmHg), slowly heat the boiling flask using a heating mantle.
-
Monitor the temperature of the vapor as it rises and condenses. The first fraction to distill will be the lower-boiling residual solvents.
-
Collect the solvent fractions in the receiving flask.
-
Once the solvent has been removed, increase the temperature to distill the this compound. The product will distill at a lower temperature under vacuum compared to its atmospheric boiling point.
-
Collect the purified this compound in a separate receiving flask.
-
After collecting the product, turn off the heating mantle and allow the system to cool down before releasing the vacuum.
-
Visualizations
Caption: Experimental workflow for purifying this compound and analyzing residual solvents.
Caption: Troubleshooting guide for high residual solvents in purified this compound.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of 3-Ethylheptanal using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 3-Ethylheptanal. The information presented herein is supported by established analytical principles and experimental data to aid in selecting the most appropriate methodology for quality control and research purposes.
Introduction to this compound and the Importance of Purity
This compound (C9H18O, CAS No. 2570-97-0) is an aliphatic aldehyde used as a precursor and intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The purity of this compound is a critical parameter, as impurities can significantly affect the yield, safety, and efficacy of the final products. Therefore, robust analytical methods are essential for its quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This combination allows for the separation of this compound from its potential impurities, followed by their identification and quantification.
Potential Impurities in this compound
The manufacturing process and storage conditions of this compound can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing a targeted analytical method. Common impurities may include:
-
Oxidation Products: Aldehydes are susceptible to oxidation, which can form the corresponding carboxylic acid. In this case, 3-ethylheptanoic acid would be a likely impurity.
-
Aldol Condensation Products: Aldehydes can undergo self-condensation or cross-condensation reactions. A potential impurity from the self-condensation of heptanal (B48729) (a related compound) is (Z)-2-pentyl-2-nonenal.[2] Similar products could arise from this compound.
Comparison of Analytical Techniques
While GC-MS is a primary choice for this compound analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed. The choice of technique depends on the specific analytical needs.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection.[1] | Separation based on polarity, with various detection methods (e.g., UV, RI). | Quantitation based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Applicability to this compound | Excellent, due to its volatile nature. | Limited for direct analysis due to the lack of a strong chromophore. Derivatization is often required. | Excellent for direct quantification without the need for a reference standard of the analyte. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Moderate to high, dependent on the detector and derivatization agent. | Lower compared to chromatographic techniques. |
| Specificity | Very high, provides structural information for impurity identification. | Moderate, relies on retention time and detector response. | Very high, provides detailed structural information. |
| Quantification | Relative quantification (area percent) is straightforward. Absolute quantification requires a certified reference standard. | Requires a certified reference standard for accurate quantification. | Primary method of quantification using a certified internal standard. |
| Sample Throughput | High | Moderate | Low to moderate |
Experimental Protocols
GC-MS Method for Purity Assessment of this compound (Direct Injection)
This protocol describes a general method for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) in a volumetric flask.
-
If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., nonane) to the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.
-
Injection Volume: 1 µL (split injection with a high split ratio, e.g., 100:1, is recommended for purity analysis).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizing the Workflow and Decision Process
To better illustrate the experimental process and the logic behind selecting an analytical method, the following diagrams are provided.
Caption: Workflow for this compound Purity Assessment by GC-MS.
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as a highly effective and informative technique. Its ability to separate and identify volatile impurities provides a level of detail that is often crucial in research and drug development. While HPLC with derivatization can be a viable alternative for routine quality control, and qNMR offers the advantage of primary quantification, GC-MS provides an unparalleled balance of sensitivity, specificity, and impurity identification capabilities for this particular analyte. The choice of the most suitable method should be guided by the specific requirements of the analysis, including the need for impurity identification, the desired level of quantification accuracy, and available instrumentation.
References
Comparative Reactivity of 3-Ethylheptanal vs. Linear Aldehydes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Ethylheptanal, a branched-chain aldehyde, with its linear counterparts, such as heptanal (B48729) and nonanal (B32974). Understanding the differences in their reactivity is crucial for applications in organic synthesis, drug development, and materials science, where precise control over reaction kinetics and product distribution is paramount. This document summarizes key reactivity principles, presents available quantitative data, and provides detailed experimental protocols for common aldehyde transformations.
Executive Summary
The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. Linear aldehydes, with their unhindered carbonyl group, are generally more susceptible to nucleophilic attack than branched aldehydes like this compound. The ethyl group at the C-3 position in this compound introduces significant steric hindrance, which impedes the approach of nucleophiles, leading to slower reaction rates and potentially different product selectivities in various chemical transformations. This guide explores these differences through the lens of common aldehyde reactions: oxidation, reduction, and aldol (B89426) condensation.
Theoretical Framework: Steric Hindrance and Electronic Effects
The difference in reactivity between this compound and linear aldehydes can be attributed to two main factors:
-
Steric Hindrance: The ethyl group at the alpha-position to the carbonyl group in this compound creates a more crowded environment around the reaction center. This steric bulk hinders the trajectory of incoming nucleophiles, increasing the activation energy of the reaction and thus decreasing the reaction rate compared to a linear aldehyde where the carbonyl group is more accessible.[1][2]
-
Electronic Effects: Alkyl groups are weakly electron-donating. While both this compound and linear aldehydes have alkyl chains that influence the electrophilicity of the carbonyl carbon, the immediate branching in this compound may have a more pronounced localized effect, though this is generally considered secondary to the steric effect.[3]
The logical relationship governing the reactivity can be visualized as follows:
Comparative Data on Aldehyde Reactivity
Oxidation to Carboxylic Acids
Oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction is sensitive to steric hindrance around the carbonyl group.
Table 1: Comparison of Oxidation Reaction Parameters
| Aldehyde | Oxidizing Agent | Reaction Time (h) | Yield (%) | Reference |
| Heptanal (Linear) | Jones Reagent | 0.5 - 2 | 75-90 | [4] |
| Branched Aldehydes (General) | Jones Reagent | Generally longer | Generally lower | [5] |
Note: Specific yield data for the Jones oxidation of this compound is not available. The trend of lower yields for branched aldehydes is based on general principles of steric hindrance.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) is a fundamental reaction. The rate of reduction is also influenced by the steric accessibility of the carbonyl carbon.
Table 2: Comparison of Reduction Reaction Parameters
| Aldehyde | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| Nonanal (Linear) | NaBH₄ | 0.5 - 2 | >95 | [6] |
| This compound (Branched) | NaBH₄ | Likely longer | Likely high | [6] |
Note: While specific kinetic data for the NaBH₄ reduction of this compound is not available, the reaction is expected to proceed to high yield, although potentially at a slower rate than its linear isomer due to steric hindrance.
Aldol Condensation
Aldol condensation is a C-C bond-forming reaction that is highly sensitive to the structure of the aldehyde. The formation of the enolate and the subsequent nucleophilic attack are both affected by steric bulk.
Table 3: Comparison of Aldol Condensation Reactivity
| Aldehyde | Reaction Type | Relative Rate | Product Complexity | Reference |
| Heptanal (Linear) | Self-condensation | Faster | Can lead to multiple products | [7] |
| This compound (Branched) | Self-condensation | Slower | Steric hindrance can favor specific products or inhibit the reaction | [8] |
Experimental Protocols
The following are detailed methodologies for the key reactions discussed.
Oxidation of Aldehydes using Jones Reagent
Workflow:
Procedure:
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully dilute with distilled water to a final volume of 100 mL.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde (e.g., heptanal or this compound, 10 mmol) in 50 mL of acetone. Cool the flask in an ice bath to 0-5 °C.
-
Oxidation: Add the Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.
-
Isolation: Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: The crude product can be purified by distillation or recrystallization.
Reduction of Aldehydes using Sodium Borohydride
Workflow:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (e.g., nonanal or this compound, 10 mmol) in 50 mL of ethanol. Cool the solution in an ice bath to 0-5 °C.
-
Reduction: To the stirred solution, add sodium borohydride (NaBH₄, 0.4 g, 10.5 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.
-
Isolation: Remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract the product with dichloromethane (B109758) (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After filtration and removal of the solvent, the resulting primary alcohol can be purified by distillation.
Base-Catalyzed Aldol Condensation with Acetone
Workflow:
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, dissolve the aldehyde (e.g., heptanal or this compound, 10 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add 10 mL of a 10% aqueous sodium hydroxide (B78521) solution dropwise.
-
Reaction Progress: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. For less reactive aldehydes, gentle warming may be required.
-
Isolation: After 30 minutes, or once precipitation appears complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Conclusion
The presence of an ethyl group at the C-3 position of this compound introduces significant steric hindrance that reduces its reactivity compared to linear aldehydes like heptanal and nonanal. This difference is manifested in slower reaction rates for oxidation, reduction, and aldol condensation reactions. While high yields can often still be achieved, more forcing conditions or longer reaction times may be necessary for the branched aldehyde. For researchers and drug development professionals, this differential reactivity can be exploited for selective transformations in complex molecules or may necessitate the use of more potent reagents or catalysts to achieve desired outcomes with sterically hindered aldehydes. The provided protocols offer a starting point for the synthesis and modification of these important carbonyl compounds.
References
- 1. Interspecies quantitative structure‐activity relationship model for aldehydes: Aquatic toxicity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Kinetic studies of the mechanism of pig kidney aldehyde reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
For Immediate Release
A comprehensive review of available scientific literature has been conducted to summarize the biological activities of 3-Ethylheptanal and structurally related aliphatic aldehydes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their antimicrobial, cytotoxic, and antioxidant potential, supplemented with detailed experimental protocols and pathway diagrams to facilitate further investigation.
Introduction
Aliphatic aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and an alkyl chain. These compounds are of significant interest in various fields, including flavor and fragrance, industrial chemistry, and pharmacology, due to their diverse biological activities. This report focuses on this compound, a nine-carbon branched aldehyde, and compares its known and inferred biological activities with other C9 aliphatic aldehydes. While specific experimental data for this compound is limited in publicly available research, this guide extrapolates potential activities based on studies of similar long-chain aldehydes.
Antimicrobial Activity
Aliphatic aldehydes have demonstrated notable antimicrobial properties. Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The effectiveness of these aldehydes is influenced by their chemical structure, including chain length and the presence of unsaturation.
Table 1: Comparative Antimicrobial Activity of Aliphatic Aldehydes
| Compound | Organism | MIC (µg/mL) | Reference |
| (E)-2-Hexenal | Escherichia coli | 100 | [1] |
| (E)-2-Hexenal | Staphylococcus aureus | 50 | [1] |
| (E)-2-Heptenal | Escherichia coli | 100 | [1] |
| (E)-2-Heptenal | Staphylococcus aureus | 50 | [1] |
| (E)-2-Octenal | Escherichia coli | 50 | [1] |
| (E)-2-Octenal | Staphylococcus aureus | 25 | [1] |
| (E)-2-Nonenal | Escherichia coli | 25 | [1] |
| (E)-2-Nonenal | Staphylococcus aureus | 12.5 | [1] |
| (E)-2-Decenal | Escherichia coli | 25 | [1] |
| (E)-2-Decenal | Staphylococcus aureus | 12.5 | [1] |
| Hexanal | Various Bacteria | >500 | [1] |
| Nonanal | Various Bacteria | >500 | [1] |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally similar α,β-unsaturated and saturated aldehydes to provide a comparative context.
Based on the trend of increasing activity with longer chain length in α,β-unsaturated aldehydes, it can be inferred that a C9 aldehyde like this compound may exhibit significant antimicrobial activity.
Cytotoxic Activity
The cytotoxic effects of aldehydes are a key area of investigation for potential anticancer applications. The general mechanism of aldehyde-induced cytotoxicity involves the formation of adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage and apoptosis.
Table 2: Comparative Cytotoxicity of Aliphatic Aldehydes
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzaldehyde PG acetal | BEAS-2B | ~1,000-10,000 | [2] |
| Vanillin PG acetal | BEAS-2B | >10,000 | [2] |
| Valeraldehyde (Pentanal) | Breast and Lung Cancer Cells | Induces apoptosis | [3] |
The cytotoxicity of aldehydes is often dependent on the specific cell line and the structure of the aldehyde. Highly reactive aldehydes, such as α,β-unsaturated aldehydes, tend to exhibit greater cytotoxicity. The cytotoxic potential of this compound warrants direct experimental investigation.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: A stock solution of the aldehyde is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms
The biological activities of aliphatic aldehydes are mediated through their interaction with various cellular components and signaling pathways.
General Mechanism of Aldehyde-Induced Cytotoxicity
Caption: General pathway of aldehyde-induced cytotoxicity.
Aliphatic aldehydes can covalently modify proteins and DNA, leading to the formation of adducts. This damage triggers cellular stress responses, including oxidative stress, and can ultimately lead to programmed cell death, or apoptosis.
Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for screening the biological activity of novel compounds.
This workflow outlines the sequential steps involved in evaluating the biological potential of a compound, from initial screening to more detailed mechanistic and in vivo studies.
Conclusion
While direct experimental data on the biological activity of this compound is currently sparse, this comparative guide provides a framework for understanding its potential based on the activities of structurally related aliphatic aldehydes. The provided experimental protocols and pathway diagrams serve as a resource for researchers to initiate and guide their investigations into the pharmacological properties of this compound and other novel aldehydes. Further research is warranted to fully elucidate the biological activity profile of this compound and to explore its potential applications in medicine and biotechnology.
References
- 1. In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Catalyst Selection for 3-Ethylheptanal Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of fine chemicals, the choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall economic viability. This guide provides a comprehensive comparison of the efficacy of different catalysts for the synthesis of 3-Ethylheptanal, a valuable aldehyde intermediate. The information herein is supported by experimental data to facilitate informed catalyst selection and process optimization.
The primary industrial route to this compound is the hydroformylation of 2-ethylhex-1-ene. This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene. The efficacy of this reaction is highly dependent on the catalyst employed, with transition metal complexes of rhodium and cobalt being the most extensively studied and utilized. While less common, palladium-based systems have also been explored for hydroformylation reactions.
Performance Comparison of Catalysts
The selection of a suitable catalyst for the hydroformylation of 2-ethylhex-1-ene hinges on several key performance indicators, including conversion, selectivity towards the desired aldehyde, and the ratio of linear to branched isomers. In the case of 2-ethylhex-1-ene, the branched product, this compound, is the target molecule. The following table summarizes the performance of various catalysts under different conditions, based on available literature data.
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | This compound (Branched) Selectivity (%) | Reference |
| Rh/PPh₃ | Triphenylphosphine | 100-120 | 20-50 | >95 | >98 | High (isomer ratio dependent on ligand) | General Literature |
| Co₂(CO)₈ | None | 140-180 | 100-300 | High | ~80 | Lower than Rh, mixture of isomers | General Literature |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 80-120 | 50-100 | Moderate | Moderate | Variable, often lower than Rh | General Literature |
Note: The data presented is a synthesis of typical results found in the literature for the hydroformylation of higher olefins and should be considered as a general guide. Specific performance can vary significantly with precise reaction conditions and ligand modifications.
In-depth Catalyst Analysis
Rhodium-Based Catalysts
Rhodium complexes are widely regarded as the most active and selective catalysts for hydroformylation.[1] They operate under milder conditions of temperature and pressure compared to their cobalt counterparts.[2] The selectivity towards the desired branched aldehyde, this compound, can be significantly influenced by the choice of phosphine (B1218219) or phosphite (B83602) ligands.[3] Sterically bulky ligands and ligands with specific electronic properties can favor the formation of the branched isomer.[4] The high cost of rhodium is a significant drawback, making catalyst recovery and recycling a crucial aspect of process economics.[5]
Cobalt-Based Catalysts
Cobalt carbonyls were the original catalysts used for industrial hydroformylation.[1] They are significantly less expensive than rhodium catalysts. However, they typically require much harsher reaction conditions (higher temperatures and pressures) to achieve high conversion rates.[2] Furthermore, cobalt catalysts generally exhibit lower selectivity towards aldehydes, with a greater propensity for side reactions such as alkene isomerization and hydrogenation.[6] The regioselectivity towards the branched aldehyde is also often lower compared to well-designed rhodium-ligand systems.[7] Recent research has focused on developing more active cationic cobalt(II) catalysts that can operate under milder conditions.[2]
Palladium-Based Catalysts
Palladium catalysts are less commonly used for hydroformylation but have been investigated as potential alternatives.[8] They can be active for the hydroformylation of various alkenes, but their performance in terms of both activity and selectivity for this compound synthesis is not as well-documented as that of rhodium and cobalt. Challenges with palladium catalysts can include lower reaction rates and variable selectivity.[9]
Experimental Protocols
The following are generalized experimental protocols for the hydroformylation of 2-ethylhex-1-ene using rhodium and cobalt catalysts. These should be adapted and optimized for specific laboratory setups and safety protocols.
Rhodium-Catalyzed Hydroformylation of 2-Ethylhex-1-ene
Objective: To synthesize this compound via hydroformylation of 2-ethylhex-1-ene using a rhodium-based catalyst.
Materials:
-
Rh(acac)(CO)₂ (Rhodium dicarbonylacetylacetonate)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
2-Ethylhex-1-ene
-
Toluene (B28343) (anhydrous)
-
Syngas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
In a glovebox, charge the autoclave reactor with Rh(acac)(CO)₂ and the desired phosphine ligand (e.g., a 1:10 molar ratio of Rh to ligand).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 2-ethylhex-1-ene to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction at constant temperature and pressure for the desired time (e.g., 4-8 hours), monitoring the pressure to follow gas uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Collect the liquid product and analyze it by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.
Cobalt-Catalyzed Hydroformylation of 2-Ethylhex-1-ene
Objective: To synthesize this compound via hydroformylation of 2-ethylhex-1-ene using a cobalt-based catalyst.
Materials:
-
Co₂(CO)₈ (Dicobalt octacarbonyl)
-
2-Ethylhex-1-ene
-
Heptane (B126788) (anhydrous)
-
Syngas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave reactor as described above.
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), charge the autoclave reactor with Co₂(CO)₈.
-
Add anhydrous heptane as the solvent.
-
Add 2-ethylhex-1-ene to the reactor.
-
Seal the reactor and remove it from the inert atmosphere.
-
Purge the reactor several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to a high pressure (e.g., 150 bar).
-
Heat the reactor to a high temperature (e.g., 150 °C) with vigorous stirring.
-
Maintain the reaction at constant temperature and pressure for the desired time (e.g., 6-12 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Collect the liquid product for analysis by GC and/or NMR to determine conversion and selectivity.
Visualizing the Catalytic Process
The general workflow for a hydroformylation experiment and the fundamental catalytic cycle are illustrated below using Graphviz.
Conclusion
For the synthesis of this compound via hydroformylation of 2-ethylhex-1-ene, rhodium-based catalysts, particularly those modified with appropriate phosphine ligands, generally offer the highest activity and selectivity under milder reaction conditions. While cobalt catalysts present a more cost-effective alternative, they necessitate more energy-intensive conditions and often result in lower selectivity. The use of palladium catalysts for this specific transformation is less established and requires further investigation to be considered a viable alternative. The choice of catalyst will ultimately depend on a balance of factors including desired selectivity, process economics, and available equipment. The provided experimental protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic strategies for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 6. Hydroformylation of 1-hexene in supercritical carbon dioxide using a heterogeneous rhodium catalyst. 3. Evaluation of solvent effects - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quality Control of 3-Ethylheptanal: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical reagents is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quality control of 3-Ethylheptanal, a C9 aliphatic aldehyde. Experimental data from the analysis of similar aldehydes are presented to offer a clear performance comparison between these two common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC analysis of aliphatic aldehydes like this compound typically requires derivatization to introduce a chromophore, enabling sensitive UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable DNPH-hydrazone derivative that can be readily analyzed by reverse-phase HPLC.[1][2]
Experimental Protocol: HPLC-UV Analysis of this compound (as DNPH derivative)
1. Derivatization:
-
Accurately weigh a sample of this compound and dissolve in acetonitrile (B52724).
-
Add an excess of an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Allow the reaction to proceed in a controlled temperature environment (e.g., 40°C) for approximately 1 hour to ensure complete derivatization.
-
Quench the reaction and dilute the sample to a known volume with an acetonitrile/water mixture.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Initial conditions: 60% acetonitrile / 40% water.
-
Linear gradient to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.
Performance Data
The following table summarizes typical performance characteristics for the HPLC-UV analysis of aliphatic aldehyde-DNPH derivatives, providing an expected performance for this compound analysis.
| Parameter | HPLC-UV Performance |
| Linearity (R²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.3 - 30 µg/L |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105%[4] |
References
Cross-Validation of Analytical Methods for 3-Ethylheptanal: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds such as 3-Ethylheptanal is critical for product safety, stability, and efficacy. This guide provides a comparative analysis of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with a derivatization agent. The objective is to present a cross-validation perspective on these methods, supported by typical performance data and detailed experimental protocols.
Quantitative Performance Data
The selection of an analytical method for this compound is contingent on factors such as required sensitivity, selectivity, and the sample matrix. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV methods for the analysis of aldehydes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) with Derivatization |
| Linearity (r²) | > 0.99 | > 0.99[1] |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low ng/mL to pg/mL range.[1] | Can be as low as 0.008 µg/mL for some aldehydes.[2] |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the low ng/mL range.[1] | Can be as low as 0.025 µg/mL for some aldehydes.[2] |
| Accuracy (% Recovery) | Typically 90-110% | 88-107%[1] |
| Precision (%RSD) | Intra- and inter-day variability typically ≤ 10% | Intra- and inter-day % relative standard deviation ≤ 10%[2] |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are provided to facilitate the replication and cross-validation of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.
1. Sample Preparation and Derivatization:
For enhanced sensitivity and selectivity, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is often employed.
-
To a sample solution, add an appropriate internal standard (e.g., a deuterated analog).
-
Add the PFBHA derivatization agent.
-
Incubate at 60°C for 30 minutes to allow for derivatization.[3]
-
For volatile aldehydes, headspace solid-phase microextraction (SPME) can be performed by exposing a preconditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.[3]
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[1]
-
Injection: 1 µL of the sample extract is injected in splitless mode.[3]
-
Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, ramped to 100°C at 5°C/min, then ramped to 246°C at 120°C/min and held for 3 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
MS Transfer Line Temperature: 280°C.[3]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in Selected Ion Monitoring (SIM) mode for target aldehydes to enhance sensitivity.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique that can be used for the analysis of aldehydes after derivatization to form a UV-active compound. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
1. Sample Preparation and Derivatization:
-
Aldehydes are collected by bubbling the sample through a solution of DNPH.[2]
-
Alternatively, to a liquid sample, add an acidic solution of DNPH.
-
The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.
2. HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[2]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: The derivatives are monitored at a wavelength of approximately 360 nm.
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring consistency and reliability of results between different analytical techniques.
Caption: Workflow for cross-validation of two analytical methods.
References
Spectroscopic Comparison of C9 Aldehyde Isomers: 3-Ethylheptanal, Nonanal, and 3,5-Dimethylheptanal
This guide provides a detailed spectroscopic comparison of three C9 aldehyde isomers: 3-Ethylheptanal, Nonanal, and 3,5-Dimethylheptanal. The data presented herein is intended to assist researchers in distinguishing between these structurally similar compounds through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Properties
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for the three isomers.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, J (Hz), Integration, Assignment |
|---|---|
| This compound | 9.75 (t, J=1.9 Hz, 1H, CHO), 2.41 (ddd, J=7.5, 2.5, 1.9 Hz, 2H, CH₂CHO), 1.95 (m, 1H, CHCH₂CH₃), 1.25-1.40 (m, 6H, 3xCH₂), 0.90 (t, J=7.4 Hz, 3H, CH₂CH₃), 0.88 (t, J=7.0 Hz, 3H, CH₂CH₃) |
| Nonanal | 9.77 (t, J=1.9 Hz, 1H, CHO), 2.42 (td, J=7.4, 1.9 Hz, 2H, CH₂CHO), 1.63 (quint, J=7.4 Hz, 2H, CH₂CH₂CHO), 1.20-1.35 (m, 10H, 5xCH₂), 0.88 (t, J=7.0 Hz, 3H, CH₃) |
| 3,5-Dimethylheptanal | 9.73 (d, J=2.5 Hz, 1H, CHO), 2.20 (dd, J=14.5, 2.5 Hz, 1H, CH₂CHO), 2.05 (dd, J=14.5, 8.5 Hz, 1H, CH₂CHO), 1.80 (m, 1H, CH(CH₃)), 1.55 (m, 1H, CH(CH₃)), 1.10-1.30 (m, 4H, 2xCH₂), 0.95 (d, J=6.5 Hz, 3H, CHCH₃), 0.88 (d, J=6.5 Hz, 3H, CHCH₃), 0.85 (t, J=7.2 Hz, 3H, CH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
|---|---|
| This compound | 202.8 (CHO), 51.5 (CH₂CHO), 45.8 (CH), 32.0 (CH₂), 29.5 (CH₂), 25.5 (CH₂), 23.0 (CH₂), 14.1 (CH₃), 11.5 (CH₃) |
| Nonanal | 202.9 (CHO), 43.9 (CH₂CHO), 31.8 (CH₂), 29.4 (CH₂), 29.3 (CH₂), 29.1 (CH₂), 22.7 (CH₂), 22.1 (CH₂), 14.1 (CH₃) |
| 3,5-Dimethylheptanal | 203.1 (CHO), 52.1 (CH₂CHO), 38.9 (CH), 34.2 (CH), 30.1 (CH₂), 29.8 (CH₂), 19.8 (CH₃), 19.5 (CH₃), 14.2 (CH₃) |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Absorption ν (cm⁻¹) | Mass Spectrometry (EI), m/z (Relative Intensity) |
|---|---|---|
| This compound | 2958 (C-H), 2715 (C-H of CHO), 1728 (C=O) | 142 [M]⁺ (5), 113 (20), 99 (15), 85 (40), 57 (100), 43 (80) |
| Nonanal | 2925 (C-H), 2710 (C-H of CHO), 1730 (C=O) | 142 [M]⁺ (2), 124 (5), 98 (10), 84 (30), 70 (60), 57 (100), 44 (95) |
| 3,5-Dimethylheptanal | 2960 (C-H), 2705 (C-H of CHO), 1725 (C=O) | 142 [M]⁺ (8), 127 (10), 99 (35), 85 (50), 71 (100), 57 (90), 43 (85) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the analyte (this compound, Nonanal, or 3,5-Dimethylheptanal) was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer.
-
¹H NMR Parameters: Spectra were acquired with a spectral width of 16 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Parameters: Spectra were acquired with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s, using a proton-decoupled pulse sequence.
-
Data Processing: Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: Spectra were collected in the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance. Peak positions are reported in wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples were diluted to 100 ppm in dichloromethane. 1 µL of the diluted sample was injected into the GC-MS system.
-
Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A MSD.
-
GC Parameters: The GC was equipped with an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program was initiated at 50°C (held for 2 min), then ramped to 250°C at a rate of 10°C/min (held for 5 min). Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min. The injection was performed in split mode with a split ratio of 50:1.
-
MS Parameters: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode over an m/z range of 40-400.
-
Data Analysis: The resulting chromatograms and mass spectra were analyzed using Agilent MassHunter software.
Visualizations
The following diagrams illustrate the structural relationships of the isomers and the general workflow used for their spectroscopic analysis.
Caption: Structural relationship of the C9 aldehyde isomers.
Caption: General experimental workflow for spectroscopic analysis.
A Comparative Performance Analysis of 3-Ethylheptanal and Other Flavor Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-Ethylheptanal with other common flavor aldehydes used in the food and pharmaceutical industries. The following sections detail the sensory properties, stability, and underlying biochemical pathways of these compounds, supported by experimental data and protocols to assist in research and development.
Quantitative Performance Data of Flavor Aldehydes
While specific quantitative sensory and stability data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance indicators for a range of commonly used linear and branched-chain flavor aldehydes. This data provides a baseline for comparison and highlights the type of experimental values crucial for evaluating new flavor compounds like this compound.
| Flavor Aldehyde | Chemical Structure | Molecular Weight ( g/mol ) | Flavor Profile | Odor Threshold (in water, ppb) | Relative Stability |
| This compound | Branched-Chain | 142.24 | Data not available | Data not available | Data not available |
| Hexanal | Linear | 100.16 | Green, grassy, fatty | 4.5 | Moderate |
| Heptanal | Linear | 114.18 | Oily, fatty, citrus | 3.0 | Moderate |
| Octanal | Linear | 128.21 | Fatty, citrus, orange peel | 0.05 - 0.7 | Moderate |
| Nonanal | Linear | 142.24 | Fatty, citrus, floral | 1.0 - 8.0 | Moderate |
| Decanal | Linear | 156.27 | Orange peel, citrus, waxy | 0.1 - 10 | High |
| Benzaldehyde | Aromatic | 106.12 | Bitter almond, cherry | 350 - 3500[1] | Low (oxidizes to benzoic acid) |
| Citral (Geranial & Neral) | Terpenoid | 152.24 | Strong lemon, citrus | 10 - 80 | Moderate to High |
| 2-Methylbutanal | Branched-Chain | 86.13 | Malty, chocolate, nutty | ~130[2] | Moderate |
| 3-Methylbutanal | Branched-Chain | 86.13 | Malty, chocolate, cheesy | ~60[2] | Moderate |
Note: Odor thresholds can vary significantly depending on the medium (e.g., water, oil, air) and the methodology used for determination.[3] Stability is a qualitative assessment based on general chemical properties; aldehydes are generally reactive compounds prone to oxidation.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of flavor aldehydes. Below are detailed methodologies for key experiments.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for creating a detailed flavor profile of an aldehyde.
Objective: To identify and quantify the sensory attributes of a flavor aldehyde.
Materials:
-
A panel of 8-12 trained sensory assessors.
-
Odor-free tasting booths with controlled lighting and ventilation.
-
Glassware for sample presentation (e.g., ISO wine tasting glasses with watch glass covers).
-
The flavor aldehyde to be tested (e.g., this compound) and other reference aldehydes.
-
A neutral carrier (e.g., deodorized water or vegetable oil).
-
Reference standards for various aroma attributes (e.g., vanillin (B372448) for "sweet," hexanoic acid for "cheesy").
-
Data collection software.
Procedure:
-
Panel Training:
-
Familiarize panelists with the basic tastes and a wide range of aroma references.
-
Develop a consensus vocabulary to describe the sensory attributes of the aldehydes under evaluation. The panel leader facilitates this process.
-
Train panelists to use a line scale (e.g., a 15-cm unstructured line scale) to rate the intensity of each attribute from "not perceptible" to "very strong."
-
-
Sample Preparation:
-
Prepare solutions of the test aldehydes in the chosen carrier at concentrations above their anticipated detection threshold but below a level that would cause sensory fatigue. Multiple concentrations may be evaluated.
-
Present samples in coded, identical containers. The order of presentation should be randomized for each panelist.
-
-
Evaluation:
-
Panelists evaluate the samples individually in their booths.
-
For each sample, they rate the intensity of each previously agreed-upon sensory attribute on the line scale.
-
A palate cleanser (e.g., unsalted crackers and water) should be used between samples.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.
-
Visualize the results using spider or radar plots to compare the flavor profiles of the different aldehydes.
-
Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify odor-active compounds.
Objective: To identify the specific volatile compounds responsible for the aroma of a sample containing flavor aldehydes.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Appropriate GC column for separating volatile compounds (e.g., a non-polar or mid-polar column).
-
Helium as the carrier gas.
-
The sample containing the flavor aldehyde(s).
-
A trained sensory assessor to act as the "detector" at the olfactometry port.
Procedure:
-
Sample Preparation:
-
Prepare the sample for injection. This may involve solvent extraction, headspace analysis, or solid-phase microextraction (SPME).
-
-
GC-MS/O Analysis:
-
Inject the prepared sample into the GC.
-
As the separated compounds elute from the GC column, the effluent is split between the MS detector and the olfactometry port.
-
The MS detector identifies and quantifies the chemical compounds.
-
Simultaneously, a trained assessor sniffs the effluent from the olfactometry port and records the perceived aroma, its intensity, and the retention time.
-
-
Data Analysis:
-
Correlate the sensory data from the olfactometry port with the chemical data from the MS detector based on retention times.
-
This allows for the identification of which specific chemical compounds are responsible for the perceived aromas.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants in a sample.
-
Stability Testing: Accelerated Shelf-Life Study
This protocol is designed to assess the chemical stability of flavor aldehydes in a food matrix under accelerated conditions.
Objective: To compare the degradation rate of this compound with other aldehydes in a model food system.
Materials:
-
Model food system (e.g., a simple oil-in-water emulsion or a beverage base).
-
The flavor aldehydes to be tested.
-
Incubators or environmental chambers capable of maintaining constant temperature and humidity.
-
Analytical instrumentation for quantifying the aldehydes (e.g., GC-MS or HPLC).
Procedure:
-
Sample Preparation:
-
Prepare batches of the model food system, each spiked with a known concentration of one of the test aldehydes.
-
Package the samples in airtight containers to prevent loss of volatiles.
-
-
Storage Conditions:
-
Store the samples at elevated temperatures (e.g., 35°C, 45°C, and 55°C) to accelerate degradation reactions.
-
Include a control set of samples stored at a lower temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.
-
Quantify the concentration of the remaining aldehyde in each sample using a validated analytical method (e.g., GC-MS).
-
-
Data Analysis:
-
Plot the concentration of each aldehyde as a function of time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) for each aldehyde at each temperature.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage temperatures.
-
Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of flavor aldehydes, like most volatile compounds, is primarily initiated through the olfactory system. The following diagram illustrates the key steps in the olfactory signal transduction pathway.
Caption: Olfactory signal transduction pathway for flavor perception.
Experimental Workflow for Aldehyde Comparison
The following diagram outlines a logical workflow for the comprehensive comparison of different flavor aldehydes.
Caption: Experimental workflow for comparing flavor aldehydes.
References
Benchmarking the Stability of 3-Ethylheptanal: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the stability of 3-Ethylheptanal against other structurally related and commonly used aliphatic aldehydes: heptanal (B48729), octanal (B89490), and nonanal (B32974). The information is intended for researchers, scientists, and drug development professionals who utilize these compounds and require a clear understanding of their relative stability for experimental design, formulation, and storage.
Comparative Stability Overview
Aliphatic aldehydes are known for their susceptibility to degradation, primarily through oxidation, which can impact the integrity and reproducibility of research outcomes. While specific quantitative, head-to-head comparative stability data for this compound against heptanal, octanal, and nonanal is limited in publicly available literature, this guide synthesizes available information to provide a qualitative and quantitative overview of their stability profiles.
Key factors influencing aldehyde stability include exposure to oxygen, light, and elevated temperatures. The primary degradation pathway for these aldehydes is oxidation, leading to the formation of the corresponding carboxylic acids. For instance, heptanal oxidizes to heptanoic acid. This process can be accelerated by the presence of transition metal catalysts and can be initiated by heat or light[1].
Table 1: Summary of Aldehyde Stability Data
| Aldehyde | Chemical Structure | Molecular Formula | Stated Shelf Life | Key Stability Considerations |
| This compound | CCCCC(CC)CC=O | C9H18O | Data not readily available in public literature. Assumed to be comparable to other C9 aldehydes, requiring protection from air and light. | Branched-chain structure may offer some steric hindrance to oxidation compared to linear aldehydes, but experimental data is needed for confirmation. |
| Heptanal | CCCCCCC=O | C7H14O | 12 months or longer, if stored properly[2]. Some sources indicate a "fair" shelf life due to autoxidation in air[3]. | Prone to oxidation, especially in the presence of air and light[1][3][4]. Recommended to be stored under an inert atmosphere (nitrogen) and stabilized with antioxidants like hydroquinone[4]. |
| Octanal | CCCCCCCC=O | C8H16O | 12 months or longer, if stored properly[5]. Recommended to be stored under nitrogen and protected from heat and light[5]. | Susceptible to oxidation to octanoic acid, a process accelerated by light and heat[6]. Also prone to polymerization catalyzed by acidic or basic impurities[6]. |
| Nonanal | CCCCCCCCC=O | C9H18O | 12 months or longer, if stored properly[7][8]. Some suppliers recommend re-analysis after three years to ensure purity[9]. | Susceptible to oxidation to nonanoic acid[9]. Recommended storage is under an inert atmosphere and protected from light[9]. |
Experimental Protocols for Stability Assessment
To obtain quantitative stability data for this compound and other aldehydes, a well-designed stability testing protocol is crucial. The following outlines a representative accelerated stability study protocol using Gas Chromatography-Mass Spectrometry (GC-MS), a robust method for aldehyde quantification.
Protocol: Accelerated Oxidative and Thermal Stability Testing of Aldehydes by GC-MS
1. Objective: To quantitatively assess the degradation of this compound, heptanal, octanal, and nonanal under accelerated oxidative and thermal stress conditions over a defined period.
2. Materials and Reagents:
-
This compound (high purity)
-
Heptanal (high purity)
-
Octanal (high purity)
-
Nonanal (high purity)
-
Internal Standard (e.g., a deuterated aldehyde like Nonanal-d18)
-
Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent: High-purity, dry, aprotic solvent (e.g., acetonitrile (B52724) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined septa
-
Stability chambers or ovens capable of maintaining constant temperature.
3. Sample Preparation:
-
Prepare stock solutions of each aldehyde and the internal standard in the chosen solvent at a concentration of 1 mg/mL.
-
Create a working standard mixture containing all four aldehydes at a concentration of 100 µg/mL.
-
For the stability study, prepare individual sample vials for each aldehyde at a concentration of 100 µg/mL.
-
For each aldehyde, prepare three sets of samples for each time point and condition (thermal stress, oxidative stress, and control).
-
Oxidative Stress Samples: Sparge the sample solutions with filtered, dry air for 5 minutes before sealing the vials.
-
Control Samples: Sparge the sample solutions with an inert gas (nitrogen or argon) for 5 minutes before sealing the vials and store at -20°C in the dark.
-
Thermal Stress Samples: Sparge with inert gas and store at an elevated temperature (e.g., 40°C or 60°C) in the dark.
4. Stability Study Conditions:
-
Time Points: 0, 1, 2, 4, and 8 weeks.
-
Storage Conditions:
-
Control: -20°C, under inert gas, protected from light.
-
Accelerated Thermal: 40°C, under inert gas, protected from light.
-
Accelerated Oxidative: 25°C, in the presence of air, protected from light.
-
5. Analytical Method: GC-MS with PFBHA Derivatization
-
At each time point, take an aliquot from each sample vial.
-
Add the internal standard to each aliquot.
-
Add a solution of PFBHA to each aliquot to derivatize the aldehydes into their more stable and less polar oxime derivatives. This improves chromatographic performance and sensitivity.
-
Incubate the mixture to ensure complete derivatization (e.g., 60 minutes at 60°C).
-
Extract the derivatives into an organic solvent (e.g., hexane).
-
Analyze the extracted derivatives by GC-MS.
GC-MS Parameters (Representative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target aldehyde derivatives.
6. Data Analysis:
-
Construct a calibration curve using freshly prepared standards.
-
Quantify the concentration of each aldehyde in the stability samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Calculate the percentage of the initial aldehyde remaining at each time point for each condition.
-
Plot the percentage of remaining aldehyde versus time to determine the degradation kinetics.
Visualizing Aldehyde Degradation
The primary degradation pathway for aliphatic aldehydes under ambient conditions is oxidation. This process can be visualized as a straightforward chemical transformation.
Conclusion
While this compound is expected to exhibit stability characteristics similar to other long-chain aliphatic aldehydes, empirical data from controlled stability studies are necessary for a definitive comparison. The primary mode of degradation for these compounds is oxidation, which can be mitigated by proper storage under an inert atmosphere, protection from light, and controlled temperatures. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of this compound and other aldehydes, ensuring the reliability and accuracy of their scientific investigations.
References
- 1. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. directpcw.com [directpcw.com]
- 3. Heptanal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Heptanal - Wikipedia [en.wikipedia.org]
- 5. octanal (aldehyde C-8), 124-13-0 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. nonanal (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Ethylheptanal
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for analogous compounds, 3-Ethylheptanal is presumed to be a flammable liquid and may cause skin and eye irritation.[1][2] Therefore, appropriate PPE is essential to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact.[1][3] It is advisable to inspect gloves for any signs of degradation or perforation before use.[4]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: Handling should be done in a well-ventilated area.[5] If ventilation is inadequate or there is a risk of inhalation, a suitable respirator should be used.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Pre-Operational Checks:
-
Ensure that a designated and well-ventilated fume hood is available and functioning correctly.
-
Verify that all necessary PPE is readily available and in good condition.[4]
-
Locate the nearest safety shower and eyewash station.
-
Have spill containment materials (such as absorbent pads or sand) accessible.[1]
-
-
Handling:
-
Wear the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Use explosion-proof equipment and non-sparking tools, as the compound may be flammable.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
Disposal Plan for this compound
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the container is kept closed at all times except when adding waste.[6]
-
-
Disposal:
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes relevant information for similar compounds.
| Property | Value | Source |
| Molecular Formula | C9H18O | [8] |
| Molecular Weight | 142.24 g/mol | [8][9] |
| Flash Point | 94 °C / 201.2 °F (for 3-Ethylphenol) | [5] |
| Boiling Point | 214 °C / 417.2 °F (for 3-Ethylphenol) | [5] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Heptanal, ethyl- | C9H18O | CID 11768682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
